Lauryl myristoleate
Beschreibung
Eigenschaften
Molekularformel |
C26H50O2 |
|---|---|
Molekulargewicht |
394.7 g/mol |
IUPAC-Name |
dodecyl (Z)-tetradec-9-enoate |
InChI |
InChI=1S/C26H50O2/c1-3-5-7-9-11-13-15-16-18-20-22-24-26(27)28-25-23-21-19-17-14-12-10-8-6-4-2/h9,11H,3-8,10,12-25H2,1-2H3/b11-9- |
InChI-Schlüssel |
BNVVXPRRISYSOG-LUAWRHEFSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Synthesis and Purification of High-Purity Lauryl Myristoleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of high-purity lauryl myristoleate (B1240118), a wax ester with applications in the pharmaceutical and cosmetic industries. This document outlines detailed methodologies for enzymatic synthesis, purification strategies to achieve high purity, and analytical techniques for quality control. The information is intended to provide a strong foundation for researchers and professionals involved in the development and manufacturing of this compound.
Introduction
Lauryl myristoleate (dodecyl (Z)-tetradec-9-enoate) is a wax ester composed of lauryl alcohol and myristoleic acid. Its properties as an emollient and skin-conditioning agent make it a valuable ingredient in topical formulations. In the pharmaceutical industry, high-purity esters are essential for ensuring product safety, stability, and performance, particularly in drug delivery systems where excipients can influence the release and bioavailability of active pharmaceutical ingredients (APIs). This guide details a robust enzymatic approach for the synthesis of this compound, which offers a greener and more specific alternative to traditional chemical methods, followed by a multi-step purification process designed to achieve high purity (>99%).
Synthesis of this compound
Enzymatic esterification using immobilized lipases is the recommended method for the synthesis of this compound due to its high selectivity, mild reaction conditions, and reduced environmental impact. The direct esterification of lauryl alcohol and myristoleic acid is catalyzed by an immobilized lipase (B570770), such as Candida antarctica lipase B (Novozym® 435).
Experimental Protocol: Enzymatic Esterification
This protocol is adapted from methodologies for the synthesis of similar wax esters, such as cetyl oleate (B1233923) and myristyl myristate.[1][2]
Materials:
-
Myristoleic acid (≥99% purity)
-
Lauryl alcohol (≥99% purity)
-
Immobilized Candida antarctica lipase B (Novozym® 435)
-
n-hexane (anhydrous, HPLC grade) or solvent-free system
-
Molecular sieves (3 Å), activated
-
Glass reactor with magnetic stirrer and temperature control
-
Vacuum pump (optional)
Procedure:
-
Substrate Preparation: In a clean, dry glass reactor, add equimolar amounts of myristoleic acid and lauryl alcohol. For a solvent-based reaction, dissolve the substrates in a minimal amount of anhydrous n-hexane. For a solvent-free reaction, gently heat the mixture to the reaction temperature to melt the substrates.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme load is 5-10% (w/w) of the total substrate mass.
-
Reaction Conditions:
-
Set the reaction temperature to 40-60°C and maintain constant stirring.
-
To drive the reaction towards product formation by removing the water byproduct, either add activated molecular sieves to the reaction mixture or conduct the reaction under a mild vacuum.
-
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every hour) and analyzing the conversion of the limiting reactant by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Enzyme Recovery: Upon completion of the reaction (typically >95% conversion), stop the reaction and recover the immobilized enzyme by filtration. The enzyme can be washed with fresh solvent and reused for subsequent batches.
-
Product Isolation: The filtrate contains the crude this compound. If a solvent was used, remove it by rotary evaporation.
Synthesis Workflow
Figure 1: General workflow for the enzymatic synthesis of this compound.
Quantitative Data for Wax Ester Synthesis
The following table summarizes typical reaction conditions and outcomes for the enzymatic synthesis of wax esters similar to this compound. These values can be used as a starting point for the optimization of this compound synthesis.
| Parameter | Value | Reference Molecule | Source |
| Catalyst | Immobilized Candida sp. lipase | Cetyl oleate | [1] |
| Temperature | 40°C | Cetyl oleate | [1] |
| Substrate Molar Ratio | 1:0.9 (Acid:Alcohol) | Cetyl oleate | [1] |
| Enzyme Loading | 10% (by mass of oleic acid) | Cetyl oleate | [1] |
| Reaction Time | 8 hours | Cetyl oleate | [1] |
| Conversion Rate | 98% | Cetyl oleate | [1] |
| Catalyst | Immobilized Candida antarctica lipase B | Myristyl myristate | [2] |
| Temperature | 60°C | Myristyl myristate | [2] |
| Substrate Molar Ratio | Equimolar | Myristyl myristate | [2] |
| Enzyme Loading | 1% (w/w) | Myristyl myristate | [2] |
Purification of High-Purity this compound
Achieving high purity (>99%) for this compound requires a multi-step purification process to remove unreacted starting materials, the catalyst, and any byproducts. A combination of washing and solvent crystallization is an effective strategy.
Experimental Protocol: Purification
Step 1: Removal of Unreacted Fatty Acids
This step is adapted from a purification method for cetyl oleate.[1]
Materials:
-
Crude this compound
-
Ethanol (B145695) (95%)
-
Saturated sodium carbonate solution
-
Separatory funnel
Procedure:
-
Dissolve the crude this compound in warm ethanol.
-
Wash the ethanolic solution with a saturated sodium carbonate solution in a separatory funnel to neutralize and remove any unreacted myristoleic acid.
-
Separate the aqueous layer and wash the organic layer with water until the washings are neutral.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the ethanol by rotary evaporation. This will yield a product of approximately 96% purity.
Step 2: High-Purity Purification by Solvent Crystallization
This protocol is a general method for the purification of waxes and should be optimized for this compound.
Materials:
-
Partially purified this compound (from Step 1)
-
Acetone (B3395972) (or another suitable solvent like isopropanol)
-
Crystallization vessel with temperature control
-
Filtration apparatus
Procedure:
-
Dissolve the partially purified this compound in a minimal amount of warm acetone. The weight ratio of wax to solvent can be optimized, with a starting point of 1:1 to 1:2.
-
Slowly cool the solution with gentle stirring to induce crystallization. A slow cooling rate is crucial for the formation of pure crystals.
-
Once the solution reaches room temperature, it can be further cooled to 0-4°C to maximize the yield of crystallized product.
-
Isolate the purified this compound crystals by filtration.
-
Wash the crystals with a small amount of cold acetone to remove any remaining impurities.
-
Dry the purified crystals under vacuum to remove any residual solvent.
Purification Workflow
Figure 2: Multi-step workflow for the purification of high-purity this compound.
Quantitative Data for Purification
The following table provides expected outcomes for the purification steps.
| Parameter | Value | Method | Source |
| Initial Purity | >95% (after synthesis) | Enzymatic Synthesis | [1] |
| Purity after Washing | ~96% | Washing with Ethanol/Na2CO3 | [1] |
| Final Purity | >99% (expected) | Solvent Crystallization | |
| Recovery | To be determined experimentally | Solvent Crystallization |
Purity Assessment
The purity of the synthesized this compound should be assessed using appropriate analytical techniques. Gas Chromatography with Flame Ionization Detection (GC-FID) is a suitable method for quantitative analysis.
Experimental Protocol: GC-FID Analysis
This protocol is based on a validated method for the analysis of lauric acid and can be adapted for this compound.
Materials:
-
Purified this compound
-
This compound reference standard (certified purity)
-
Methanol (B129727) (HPLC grade)
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Sample Preparation: Prepare a stock solution of the purified this compound in methanol (e.g., 1 mg/mL). Prepare a series of calibration standards of the this compound reference standard in methanol covering the expected concentration range.
-
GC-FID Conditions (starting point):
-
Column: ZB-WAX plus (30 m x 0.25 mm ID, 0.5 µm film thickness) or similar polar capillary column.
-
Carrier Gas: Nitrogen or Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program: Start at 100°C, ramp to 230°C at a rate of 20°C/min, and hold for a sufficient time to ensure elution of the product. This program will need to be optimized for this compound.
-
-
Analysis: Inject the samples and standards into the GC-FID system.
-
Quantification: Identify the this compound peak based on its retention time compared to the standard. Calculate the purity of the sample by comparing the peak area of the this compound in the sample to the calibration curve generated from the standards.
Analytical Data
The following table provides typical validation parameters for a GC-FID method for fatty acid analysis.
| Parameter | Typical Value | Source |
| Linearity (r²) | >0.999 | |
| Limit of Detection (LOD) | To be determined experimentally | |
| Limit of Quantitation (LOQ) | To be determined experimentally | |
| Accuracy (% Recovery) | 98-102% | |
| Precision (% RSD) | <2% |
Conclusion
This technical guide provides a comprehensive framework for the synthesis and purification of high-purity this compound. The enzymatic synthesis route offers a sustainable and efficient method for producing the crude ester. A subsequent multi-step purification process, combining chemical washing and solvent crystallization, is crucial for achieving the high purity required for pharmaceutical and high-end cosmetic applications. The analytical methods described provide a basis for the quality control and validation of the final product. Researchers and drug development professionals can use this guide as a starting point for the development and optimization of their own processes for producing high-purity this compound.
References
Lauryl Myristoleate: A Technical Guide to Natural Sources and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lauryl myristoleate (B1240118) is a wax ester formed from the reaction of lauryl alcohol and myristoleic acid. While direct research and documentation on lauryl myristoleate are limited, this guide provides a comprehensive overview of its constituent components, plausible synthesis pathways, and potential derivatives. By examining the natural sources of lauryl alcohol and myristoleic acid, we can infer the potential natural occurrences and formulate methods for the isolation and synthesis of this compound. This document adheres to stringent technical standards, presenting quantitative data in structured tables, detailing experimental protocols, and providing visual diagrams of key processes to support research and development efforts.
Introduction
This compound, an ester of a C12 alcohol (lauryl alcohol) and a C14 monounsaturated fatty acid (myristoleic acid), belongs to the class of compounds known as wax esters. These esters are prevalent in nature, serving various biological functions. Due to the properties of its precursors, this compound is expected to exhibit emollient and lubricating characteristics, making it a compound of interest for the cosmetic, pharmaceutical, and specialty chemical industries. This guide synthesizes the available information on its precursors to provide a foundational understanding of this compound.
Natural Sources of Precursors
Direct natural sources of this compound are not well-documented in scientific literature. However, its precursors, lauryl alcohol and myristoleic acid, are found in various natural sources.
Lauryl Alcohol (1-Dodecanol)
Lauryl alcohol is a fatty alcohol that is commonly derived from the hydrolysis of triglycerides in certain vegetable oils. The primary natural sources are:
-
Coconut Oil: A major source of lauric acid, which is subsequently hydrogenated to produce lauryl alcohol.[1][2]
-
Palm Kernel Oil: Similar to coconut oil, it is rich in lauric acid and serves as a significant source for lauryl alcohol production.[1][2]
Lauryl alcohol is described as a colorless, oily liquid or a white, waxy solid with a sweet, floral fragrance.[1] It is widely used in the cosmetic industry as an emollient, emulsifier, and viscosity-controlling agent.[2][3]
Myristoleic Acid ((9Z)-Tetradec-9-enoic acid)
Myristoleic acid is an omega-5, monounsaturated fatty acid that is less common in nature than its saturated counterpart, myristic acid.[4] Key natural sources include:
-
Seed Oils of Myristicaceae Family: Plants in this family, such as nutmeg, are a significant source of myristoleic acid, where it can constitute up to 30% of the oil in some species.[4]
-
Animal Fats: It is found in the fat of various animals, including beef tallow.
-
Dairy Products: Butter and cream contain myristoleic acid, with butter having a notable concentration.[5]
-
Marine Oils: Certain fish and marine mammals have been identified as sources of myristoleic acid.[5]
-
Saw Palmetto (Serenoa repens): The extract of saw palmetto contains myristoleic acid, which has been studied for its biological activities.[4][6]
Synthesis of this compound
Esterification Reaction
The synthesis involves the reaction of lauryl alcohol with myristoleic acid, typically in the presence of an acid catalyst to increase the reaction rate. Water is produced as a byproduct and is usually removed to drive the reaction towards the formation of the ester.
A plausible reaction scheme is as follows:
Caption: Synthesis of this compound via Esterification.
Experimental Protocol (Proposed)
The following is a proposed experimental protocol for the synthesis of this compound, adapted from the synthesis of cetyl myristoleate.
Materials:
-
Myristoleic acid
-
Lauryl alcohol (1-dodecanol)
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Toluene (B28343) or other suitable solvent (for azeotropic removal of water)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Reflux apparatus with a Dean-Stark trap
Procedure:
-
Reactant Setup: In a round-bottom flask, combine equimolar amounts of myristoleic acid and lauryl alcohol.
-
Solvent and Catalyst Addition: Add toluene to dissolve the reactants and a catalytic amount of p-toluenesulfonic acid monohydrate (approximately 1-2% of the total reactant weight).
-
Reaction: Assemble the reflux apparatus with a Dean-Stark trap. Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by observing the amount of water collected. The reaction is considered complete when no more water is produced.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with distilled water until the aqueous layer is neutral.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude this compound can be further purified by techniques such as vacuum distillation or chromatography to achieve high purity.
Derivatives of this compound
Specific derivatives of this compound are not described in the current literature. However, potential derivatives could be synthesized by modifying either the lauryl alcohol or the myristoleic acid moiety.
-
Modification of the Double Bond: The double bond in the myristoleoyl chain could be subjected to various reactions, such as hydrogenation to form lauryl myristate, epoxidation, or halogenation, to create a range of derivatives with different physical and chemical properties.
-
Esterification of the Hydroxyl Group (if present): If the lauryl alcohol portion were to be substituted with a diol, one hydroxyl group could be esterified with myristoleic acid, leaving the other available for further derivatization.
Quantitative Data
The following tables summarize key quantitative data related to the precursors of this compound.
Table 1: Natural Sources and Content of Myristoleic Acid
| Natural Source | Myristoleic Acid Content | Reference |
| Butter | 1.14 g / 100 g | [5] |
| Cream | 0.31 g / 100 g | [5] |
| Beef Tallow (Brisket) | 0.32 g / 100 g | [5] |
| Seed Oils (Myristicaceae) | Up to 30% of total oil | [4] |
Table 2: Physical and Chemical Properties of Precursors
| Property | Lauryl Alcohol | Myristoleic Acid |
| Chemical Formula | C₁₂H₂₆O | C₁₄H₂₆O₂ |
| Molar Mass | 186.34 g/mol | 226.36 g/mol |
| Appearance | Colorless liquid or waxy solid | Oily liquid |
| Melting Point | 24 °C | -4.5 to -3.5 °C |
| Boiling Point | 259 °C | 144 °C at 1 mmHg |
Experimental Workflows
The following diagram illustrates a general workflow for the extraction and synthesis of this compound from natural sources.
Caption: Workflow for this compound Production.
Conclusion
While this compound remains a sparsely studied compound, this technical guide provides a robust starting point for researchers and drug development professionals. By understanding the natural sources of its precursors, lauryl alcohol and myristoleic acid, and by adapting established synthesis protocols for similar esters, it is possible to produce and investigate the properties and potential applications of this compound. The provided data and workflows offer a framework for future research into this and other novel wax esters. Further investigation is warranted to fully characterize this compound and explore its potential in various scientific and industrial fields.
References
- 1. specialchem.com [specialchem.com]
- 2. LAURYL ALCOHOL – Riddhisiddhi Chemicals [riddhisiddhichemicals.com]
- 3. farmoganic.com [farmoganic.com]
- 4. Myristoleic acid - Wikipedia [en.wikipedia.org]
- 5. tuscany-diet.net [tuscany-diet.net]
- 6. metabolon.com [metabolon.com]
- 7. Cetyl myristoleate - Wikipedia [en.wikipedia.org]
Solubility Profile of Lauryl Myristoleate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauryl myristoleate (B1240118), a wax ester formed from lauryl alcohol and myristoleic acid, is a lipophilic compound with applications in various fields, including cosmetics and pharmaceuticals. Its solubility in organic solvents is a critical parameter for formulation development, purification processes, and analytical method development. This technical guide provides an in-depth overview of the solubility characteristics of lauryl myristoleate, methods for its determination, and a generalized workflow for solubility assessment. Due to the limited availability of specific quantitative data in public literature, this guide presents a qualitative solubility profile based on the known behavior of similar long-chain fatty acid esters and outlines a robust experimental protocol for obtaining precise quantitative data.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | Dodecyl (9Z)-tetradec-9-enoate |
| Molecular Formula | C26H50O2 |
| Molecular Weight | 394.68 g/mol |
| Appearance | Likely a waxy solid or viscous liquid at room temperature |
| General Polarity | Non-polar |
Solubility Data
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Polarity | Expected Solubility |
| Hexane | Non-polar | Soluble |
| Toluene | Non-polar (Aromatic) | Soluble |
| Chloroform | Non-polar | Soluble[1] |
| Diethyl Ether | Non-polar | Soluble[1] |
| Acetone | Polar aprotic | Moderately Soluble to Soluble[1] |
| Isopropanol | Polar protic | Sparingly Soluble to Moderately Soluble (Solubility likely increases with temperature) |
| Ethanol | Polar protic | Sparingly Soluble to Moderately Soluble (Solubility increases with temperature)[2] |
| Methanol | Polar protic | Sparingly Soluble |
| Water | Polar | Insoluble |
Note: This table is based on the general behavior of wax esters.[1] Actual quantitative solubility should be determined experimentally.
Experimental Protocol for Determining Solubility
To obtain precise quantitative solubility data for this compound, the following experimental protocol, based on the widely accepted shake-flask method, is recommended.[3][4][5]
Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or screw-cap test tubes
-
Orbital shaker or wrist-action shaker in a temperature-controlled incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
Internal standard (e.g., a fatty acid ester of different chain length not present in the sample)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid should be clearly visible.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[6]
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to allow for the settling of undissolved solute.
-
To ensure complete separation of the saturated solution from the excess solid, centrifuge the vials at a moderate speed.[6]
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining particulate matter.
-
Record the exact volume of the filtered solution.
-
Dilute the filtered solution with the same solvent to a concentration suitable for the analytical method. A known amount of an internal standard should be added at this stage for accurate quantification.
-
-
Quantification by GC-MS:
-
Prepare a series of calibration standards of this compound of known concentrations in the same solvent, each containing the same amount of internal standard.
-
Analyze the calibration standards and the diluted sample by GC-MS.[7][8] The GC method should be optimized for the separation of fatty acid esters.
-
The mass spectrometer can be operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.
-
From the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original solubility in the saturated solution, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Caption: Experimental workflow for solubility determination.
Conclusion
While specific quantitative solubility data for this compound in organic solvents is scarce, its expected behavior as a long-chain wax ester provides a qualitative understanding of its solubility profile. For researchers, scientists, and drug development professionals requiring precise data, the detailed experimental protocol provided in this guide offers a robust methodology for determining the solubility of this compound in various organic solvents. The combination of the shake-flask method for achieving equilibrium and GC-MS for accurate quantification ensures reliable and reproducible results, which are essential for informed decision-making in formulation and process development.
References
- 1. Wax esters | Cyberlipid [cyberlipid.gerli.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 7. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Potential Biological Activities of Lauryl Myristoleate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct research on the biological activities of lauryl myristoleate (B1240118) is limited. This document extrapolates potential activities based on the known biological effects of its constituent molecules: lauric acid and myristoleic acid. The information presented herein is intended for research and development purposes and should be validated through direct experimentation with lauryl myristoleate.
Executive Summary
This compound, an ester formed from lauryl alcohol and myristoleic acid, is a lipid molecule with potential therapeutic applications. While direct studies on this compound are scarce, a comprehensive analysis of its constituent fatty acids—lauric acid and myristoleic acid—suggests a range of promising biological activities. This guide consolidates the available scientific data to predict and elucidate the potential anti-inflammatory, antioxidant, and antimicrobial properties of this compound. Detailed experimental protocols for evaluating these activities and diagrams of implicated signaling pathways are provided to facilitate further research and drug development efforts.
Introduction
Fatty acid esters are a diverse class of molecules with increasing interest in the pharmaceutical and nutraceutical industries. Their physicochemical properties can enhance the bioavailability and efficacy of parent fatty acids. This compound is comprised of lauric acid, a 12-carbon saturated fatty acid, and myristoleic acid, a 14-carbon monounsaturated fatty acid. Both of these fatty acids have been individually reported to possess various biological activities. This guide provides a technical overview of the inferred biological potential of this compound, drawing from the established bioactivities of lauric and myristoleic acid.
Potential Anti-Inflammatory Activity
The anti-inflammatory potential of this compound is inferred from the activities of both lauric acid and myristoleic acid, which have been shown to modulate key inflammatory pathways.
Proposed Mechanism of Action
Lauric acid has been demonstrated to influence inflammatory responses through the Toll-like receptor 4 (TLR4) signaling pathway. It can modulate the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory cascade. Myristoleic acid has also been implicated in the modulation of inflammatory processes, although the exact mechanisms are less defined. It is hypothesized that this compound may inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.
Signaling Pathways
3.2.1 NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory gene expression. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as the COX-2 enzyme. Lauric acid has been shown to suppress the activation of this pathway.
Figure 1: Potential inhibition of the NF-κB signaling pathway.
3.2.2 MAPK Signaling Pathway
The MAPK signaling cascade, including p38 and JNK, is another key pathway in the inflammatory response. Activated by various cellular stressors, these kinases phosphorylate transcription factors that regulate the expression of inflammatory mediators. Lauric acid has been shown to suppress the phosphorylation of ERK and JNK MAPKs.
Figure 2: Potential modulation of the MAPK signaling pathway.
Quantitative Data on Anti-Inflammatory Activity
Direct quantitative data for this compound is not available. The following table summarizes data for related fatty acids.
| Compound | Assay | Target | IC50 / Inhibition | Reference |
| Lauric Acid | COX-2 Expression | Macrophages | Induced COX-2 expression at 100 µM | [1] |
| Myristic Acid | NF-κB Pathway | BV-2 microglial cells | Inhibited LPS-induced inflammation | [2] |
Note: The pro-inflammatory effect of lauric acid on COX-2 expression in some contexts highlights the complexity of fatty acid signaling and the need for direct testing of this compound.
Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)
This protocol provides a general method for assessing the in vitro inhibition of COX-2 activity.
Materials:
-
COX-2 Enzyme (human recombinant)
-
COX Assay Buffer
-
COX Probe (e.g., AMPLEX® Red)
-
COX Cofactor (e.g., Hematin)
-
Arachidonic Acid (substrate)
-
Celecoxib (B62257) (positive control inhibitor)
-
Test compound (this compound)
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dissolve the test compound and celecoxib in a suitable solvent (e.g., DMSO).
-
Reaction Mix Preparation: For each well, prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Inhibitor Addition: Add the diluted test compound or control inhibitor to the respective wells. Add solvent alone for the enzyme control wells.
-
Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the blank.
-
Incubation: Incubate the plate at 25°C for 10 minutes, protected from light.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity kinetically at 25°C for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the enzyme control. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of COX-2 activity.
Figure 3: General workflow for a COX-2 inhibition assay.
Potential Antioxidant Activity
The esterification of fatty acids can influence their antioxidant properties. The potential antioxidant activity of this compound is inferred from studies on lauric acid and other fatty acid esters.
Proposed Mechanism of Action
Antioxidants can act through various mechanisms, including scavenging free radicals and chelating pro-oxidant metals. Fatty acids with double bonds, such as myristoleic acid, can be susceptible to oxidation but can also exhibit radical scavenging activity. The overall antioxidant effect of this compound will depend on the balance of these properties.
Quantitative Data on Antioxidant Activity
| Compound | Assay | Result | Reference |
| Lauric Acid | DPPH Scavenging | Showed antioxidant activity | [3] |
| Myristoleic Acid | Not available | - | - |
| Various Plant Extracts | DPPH Scavenging | IC50 values range from 6.08 to >100 µg/mL | [4] |
| Various Plant Extracts | ORAC | Values reported in Trolox Equivalents (TE) | [5] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a common method for assessing the free radical scavenging activity of a compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or Ethanol
-
Test compound (this compound)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Spectrophotometric microplate reader (517 nm)
Procedure:
-
DPPH Solution Preparation: Prepare a stock solution of DPPH in methanol or ethanol. The final concentration should result in an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Prepare a series of dilutions of the test compound and the positive control in the same solvent used for the DPPH solution.
-
Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to each well. Then, add the different concentrations of the test compound or control. For the blank, add solvent instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Potential Antimicrobial Activity
Both lauric acid and myristoleic acid have been reported to exhibit antimicrobial properties against a range of microorganisms.
Proposed Mechanism of Action
The primary mechanism of antimicrobial action for fatty acids is the disruption of the bacterial cell membrane. Their amphipathic nature allows them to insert into the phospholipid bilayer, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.
Quantitative Data on Antimicrobial Activity
| Compound | Microorganism | MIC (Minimum Inhibitory Concentration) | Reference |
| Lauric Acid | Staphylococcus aureus | 156 µg/mL | [6] |
| Lauric Acid | Staphylococcus aureus | 1.6 mg/mL | [7] |
| Lauric Acid | Escherichia coli | > 5 mg/mL | [8] |
| Lauric Acid | Candida albicans | - (Inhibitory effect observed) | [9] |
| Lauric Acid | Pseudomonas aeruginosa | - (Activity reported) | [7] |
| Myristoleic Acid | Staphylococcus aureus | 100 µg/mL | [10] |
| Myristic Acid | Mycobacterium tuberculosis H37Ra | 66.7 µg/mL | |
| Myristoleic Acid | E. coli | - (Activity reported against polymicrobial biofilms containing E. coli) | [10] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol describes a standard method for determining the MIC of a compound against a specific microorganism.
Materials:
-
Test microorganism (e.g., Staphylococcus aureus)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compound (this compound)
-
Positive control antibiotic (e.g., Gentamicin)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader (600 nm)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Prepare a series of two-fold dilutions of the test compound and the positive control antibiotic in the broth medium directly in the 96-well plate.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compounds. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).
-
Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.
Conclusion
Based on the biological activities of its constituent fatty acids, this compound holds significant potential as an anti-inflammatory, antioxidant, and antimicrobial agent. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to initiate further investigation into the therapeutic applications of this novel fatty acid ester. Direct experimental validation is crucial to confirm these inferred activities and to elucidate the precise mechanisms of action of this compound.
References
- 1. Fatty acids Composition, Antimicrobial Potential and Cosmeceutical Utilization of Prosopis africana Seed Oil [scielo.org.mx]
- 2. researchgate.net [researchgate.net]
- 3. Polyunsaturated fatty acids and p38-MAPK link metabolic reprogramming to cytoprotective gene expression during dietary restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aclr.com.es [aclr.com.es]
- 9. scilit.com [scilit.com]
- 10. Frontiers | Fatty Acids as Aminoglycoside Antibiotic Adjuvants Against Staphylococcus aureus [frontiersin.org]
Lauryl Myristoleate: A Technical Guide for its Application as a Lipid Standard in Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of lauryl myristoleate (B1240118), a wax ester with potential applications as a lipid standard in various research settings. While specific data on lauryl myristoleate is limited, this document extrapolates from the well-established chemistry of wax esters and the principles of lipid analysis to offer a comprehensive resource for its synthesis, purification, and use. This guide is intended to serve as a foundational document for researchers considering the use of this compound as an internal standard in chromatography and mass spectrometry-based lipidomics.
Introduction to this compound
This compound (dodecyl (9Z)-tetradec-9-enoate) is the ester formed from the condensation of lauryl alcohol (1-dodecanol) and myristoleic acid ((9Z)-tetradec-9-enoic acid). As a wax ester, it belongs to a class of neutral lipids that are widespread in nature, serving various functions from energy storage to waterproofing. In the context of analytical research, particularly in the burgeoning field of lipidomics, the use of well-characterized lipid standards is crucial for accurate quantification and identification of lipid species in complex biological samples.
The unique structure of this compound, with its C12 fatty alcohol and C14:1 fatty acid chains, makes it a candidate for use as an internal standard in the analysis of medium to long-chain lipids. Its properties can be leveraged to account for variations in sample extraction, derivatization, and instrumental analysis.
Physicochemical Properties
| Property | Lauryl Alcohol (1-Dodecanol) | Myristoleic Acid ((9Z)-tetradec-9-enoic acid) | This compound (Estimated) |
| Molecular Formula | C12H26O | C14H26O2 | C26H50O2 |
| Molecular Weight | 186.34 g/mol | 226.36 g/mol | 394.69 g/mol |
| Appearance | Colorless solid or liquid[1] | Colorless liquid[2] | Waxy solid or liquid at room temperature |
| Melting Point | 24 °C | -4.5 to -4 °C | Likely near or slightly above room temperature |
| Boiling Point | 259 °C[3] | 144 °C at 0.6 mmHg | High, likely >300°C at atmospheric pressure |
| Solubility | Insoluble in water; soluble in ethanol, ether[1][3] | Insoluble in water; soluble in organic solvents[2] | Insoluble in water; soluble in nonpolar organic solvents (e.g., hexane, chloroform) |
Synthesis and Purification
While a specific, validated protocol for the synthesis of this compound is not widely published, it can be readily prepared using standard esterification methods for wax esters. The following sections outline a proposed synthesis and purification strategy.
Proposed Synthesis of this compound
A common and effective method for synthesizing wax esters is through the direct esterification of a fatty acid and a fatty alcohol, often with an acid catalyst.
References
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Lauryl Myristoleate
Introduction:
Lauryl myristoleate (B1240118) is the ester of lauryl alcohol and myristoleic acid. While direct in vitro experimental data for lauryl myristoleate is limited in publicly available scientific literature, its constituent parts, lauric acid and myristoleic acid, as well as the structurally similar compound cetyl myristoleate (the cetyl ester of myristoleic acid), have been studied for their biological activities.[1][2] Myristoleic acid is an omega-5 monounsaturated fatty acid, and cetyl myristoleate has been investigated for its anti-inflammatory, joint health, and immunomodulating effects.[1] Proposed mechanisms of action for related compounds include the inhibition of the lipoxygenase and cyclooxygenase pathways, which are involved in the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1][2]
These application notes provide a detailed framework for the in vitro investigation of this compound, drawing upon established protocols for its components and analogous compounds. The provided protocols are intended to serve as a starting point for researchers to assess the potential anti-inflammatory and cytotoxic effects of this compound.
I. Anti-Inflammatory Activity Assessment
Objective: To investigate the potential anti-inflammatory effects of this compound by measuring its impact on the production of key inflammatory mediators in a relevant cell model.
Cell Model: RAW 264.7 murine macrophage cell line is a well-established model for studying inflammation in vitro.
This protocol is adapted from studies on the anti-inflammatory effects of fatty acids in macrophage cell lines.[3][4]
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in a suitable solvent, e.g., DMSO, to create a stock solution)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment:
-
After incubation, remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM). A vehicle control (medium with the solvent used for this compound) should be included.
-
Pre-incubate the cells with this compound for 1 hour.
-
-
Stimulation:
-
Following pre-incubation, add LPS (1 µg/mL) to the wells to induce an inflammatory response. A negative control group without LPS stimulation should also be included.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitric Oxide Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution (Part II of Griess Reagent) and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of nitrite (B80452) using a sodium nitrite standard curve. Compare the NO levels in the this compound-treated groups to the LPS-stimulated control group.
This protocol is based on methods used to assess the anti-inflammatory properties of fatty acid esters.[3][4]
Materials:
-
Cell culture supernatant from Protocol 1
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for mouse TNF-α and IL-6
-
ELISA plate reader
Procedure:
-
Sample Collection: Use the cell culture supernatants collected from the nitric oxide assay (Protocol 1).
-
ELISA Assay: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the specific kits.
-
Data Analysis: Generate a standard curve for each cytokine. Determine the concentration of TNF-α and IL-6 in the samples by interpolating from the standard curve. Compare the cytokine levels in the this compound-treated groups to the LPS-stimulated control group.
Data Presentation:
Table 1: Effect of this compound on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Nitric Oxide (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (no LPS) | |||
| LPS (1 µg/mL) | |||
| LPS + this compound (1 µM) | |||
| LPS + this compound (10 µM) | |||
| LPS + this compound (50 µM) | |||
| LPS + this compound (100 µM) | |||
| Vehicle Control |
II. Cytotoxicity Assessment
Objective: To determine the potential cytotoxicity of this compound on a selected cell line.
Cell Model: A relevant cell line should be chosen based on the intended application. For general toxicity, a fibroblast cell line like L929 or a human keratinocyte line like HaCaT can be used.
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating cytotoxicity.[5]
Materials:
-
Selected cell line (e.g., L929)
-
Appropriate cell culture medium with supplements
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50, 100, 200 µM). Include a vehicle control and a positive control for cytotoxicity (e.g., Triton X-100).
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the vehicle-treated control group.
Data Presentation:
Table 2: Cytotoxicity of this compound as Determined by MTT Assay
| Concentration of this compound (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 |
| 1 | |
| 10 | |
| 50 | |
| 100 | |
| 200 | |
| Positive Control (e.g., Triton X-100) |
III. Signaling Pathway Investigation
Based on studies of lauric acid, a component of this compound, the TLR4 signaling pathway may be modulated.[6] The following diagram illustrates a potential experimental workflow to investigate this.
Caption: Workflow for Investigating the Effect of this compound on TLR4 Signaling.
The following diagram illustrates the putative signaling pathway that could be affected by this compound, based on the known effects of lauric acid.
Caption: Putative TLR4 Signaling Pathway Influenced by this compound Components.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Cetyl myristoleate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. In-vivo And In-vitro Anti-inflammatory And Anti-arthritic Activity Of Synthetic Cis-9 And Cis-10 Cetyl Myristoleate (cmo) Isomers In Mice [journalijar.com]
- 5. Comparison of cytotoxicity of various surfactants tested on normal human fibroblast cultures using the neutral red test, MTT assay and LDH release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reciprocal modulation of Toll-like receptor-4 signaling pathways involving MyD88 and phosphatidylinositol 3-kinase/AKT by saturated and polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lauryl Myristoleate in Cell Culture Studies
Disclaimer: There is currently a notable lack of direct scientific literature on the use of Lauryl Myristoleate (B1240118) in cell culture studies. The following application notes and protocols are therefore hypothetical and extrapolated from existing research on its constituent components, lauric acid and myristoleic acid, as well as the structurally similar fatty acid ester, cetyl myristoleate. These documents are intended to serve as a foundational guide for researchers initiating studies on Lauryl Myristoleate, and all proposed methodologies will require empirical validation.
I. Introduction
This compound is the ester formed from lauryl alcohol and myristoleic acid. Based on the known biological activities of its constituent fatty acids, this compound is postulated to possess potential anti-cancer and anti-inflammatory properties, making it a compound of interest for investigation in various cell culture models.
-
Lauric Acid: This saturated fatty acid has been demonstrated to induce apoptosis in breast and endometrial cancer cells. The mechanism is thought to involve the generation of reactive oxygen species (ROS) and the activation of the EGFR/ERK/AP1 signaling pathway.
-
Myristoleic Acid: This monounsaturated fatty acid has been identified as a cytotoxic component in extracts that induce a mix of apoptosis and necrosis in human prostate cancer cells.[1][2]
-
Cetyl Myristoleate: This related fatty acid ester is suggested to have anti-inflammatory effects, potentially through the modulation of inflammatory mediators.[3][4]
These application notes provide a theoretical framework for investigating the efficacy and mechanism of action of this compound in cell culture systems.
II. Potential Applications in Cell Culture Research
-
Oncology Research: Investigating the pro-apoptotic and anti-proliferative effects of this compound on various cancer cell lines (e.g., breast, prostate, colon).
-
Immunology and Inflammation Research: Assessing the potential of this compound to modulate inflammatory responses in cell models of inflammation (e.g., lipopolysaccharide-stimulated macrophages).
-
Drug Discovery and Development: Exploring this compound as a potential therapeutic agent or as a lead compound for the development of novel anti-cancer or anti-inflammatory drugs.
III. Hypothetical Quantitative Data Summary
The following tables present hypothetical data that could be generated from the experimental protocols outlined below. These tables are for illustrative purposes to guide researchers in their experimental design and data presentation.
Table 1: Hypothetical IC50 Values of this compound on Various Cancer Cell Lines after 48-hour treatment.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Cancer | 75 |
| PC-3 | Prostate Cancer | 60 |
| HT-29 | Colon Cancer | 85 |
| A549 | Lung Cancer | 110 |
Table 2: Hypothetical Effect of this compound on Apoptosis in PC-3 Prostate Cancer Cells (24-hour treatment).
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | - | 5.2 ± 0.8 | 3.1 ± 0.5 |
| This compound | 50 | 25.6 ± 2.1 | 15.4 ± 1.7 |
| This compound | 100 | 45.3 ± 3.5 | 28.9 ± 2.9 |
Table 3: Hypothetical Effect of this compound on Pro-inflammatory Cytokine Secretion by LPS-stimulated RAW 264.7 Macrophages (24-hour treatment).
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | - | 25.4 ± 3.1 | 15.8 ± 2.2 |
| LPS (1 µg/mL) | - | 1580.7 ± 120.5 | 1250.3 ± 98.7 |
| LPS + this compound | 25 | 1150.2 ± 95.3 | 980.1 ± 76.4 |
| LPS + this compound | 50 | 780.6 ± 65.9 | 650.5 ± 54.1 |
| LPS + this compound | 100 | 450.9 ± 42.1 | 380.7 ± 33.9 |
IV. Detailed Experimental Protocols
Protocol 1: Preparation of this compound for Cell Culture
Objective: To prepare a sterile stock solution of this compound for consistent and reproducible use in cell culture experiments.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile filtration unit (0.22 µm pore size)
Procedure:
-
Accurately weigh a desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add an appropriate volume of DMSO to dissolve the powder and create a high-concentration stock solution (e.g., 100 mM).
-
Vortex thoroughly until the this compound is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile tube.
-
Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
For experiments, thaw an aliquot and dilute it to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level (typically ≤ 0.1%).
Protocol 2: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on cultured cells and to calculate its IC50 value.
Materials:
-
Cultured cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., acidified isopropanol (B130326) or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours until a purple formazan (B1609692) precipitate is visible.[5][6]
-
Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[5]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells induced by this compound treatment.
Materials:
-
Cultured cells of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time. Include a vehicle control.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[8]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[9]
Protocol 4: Measurement of Pro-inflammatory Cytokines using ELISA
Objective: To quantify the effect of this compound on the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from stimulated immune cells.
Materials:
-
RAW 264.7 macrophage cells
-
24-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α and IL-6
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in 24-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include appropriate controls (no treatment, LPS alone, this compound alone).
-
After incubation, collect the cell culture supernatants and centrifuge to remove any cell debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.[10][11] This typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, followed by a substrate for color development.[10]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on a standard curve generated from recombinant cytokines.[12]
V. Visualization of Postulated Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the potential signaling pathways that this compound might modulate, based on the known actions of lauric acid and myristoleic acid, as well as a general experimental workflow.
Caption: Postulated signaling pathway for this compound-induced apoptosis, based on lauric acid.
Caption: Postulated mechanism of myristoleic acid-induced cell death in prostate cancer cells.
Caption: General experimental workflow for studying this compound in cell culture.
References
- 1. metabolon.com [metabolon.com]
- 2. researchgate.net [researchgate.net]
- 3. Cetyl myristoleate - Wikipedia [en.wikipedia.org]
- 4. nutrientinnovations.com [nutrientinnovations.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 9. phnxflow.com [phnxflow.com]
- 10. Cytokine Elisa [bdbiosciences.com]
- 11. h-h-c.com [h-h-c.com]
- 12. biomatik.com [biomatik.com]
Application Notes and Protocols: Formulation of Lauryl Myristoleate for Topical Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauryl myristoleate (B1240118), an ester of lauryl alcohol and myristoleic acid, is a versatile emollient and formulation excipient with promising applications in topical drug delivery. Its favorable physicochemical properties, including its lightweight, non-greasy feel and good spreadability, make it an excellent candidate for enhancing the aesthetic appeal and patient compliance of topical formulations. More importantly, its lipid nature suggests a potential role in modulating drug penetration across the stratum corneum, the primary barrier of the skin.
These application notes provide a comprehensive overview of the formulation and characterization of Lauryl myristoleate-based systems for the topical delivery of active pharmaceutical ingredients (APIs). Detailed protocols for key experimental procedures are provided to guide researchers in the development and evaluation of such formulations.
Physicochemical Properties of this compound
This compound is a clear, colorless to slightly yellowish liquid with a characteristic fatty odor. As a lipid ester, it is miscible with other oils and organic solvents but insoluble in water. Its primary functions in topical formulations include:
-
Emollient: Softens and soothes the skin by preventing water loss.
-
Solvent: Can dissolve lipophilic APIs, enhancing their incorporation into formulations.
-
Penetration Enhancer: May facilitate the transport of drugs across the skin barrier.
-
Texture Modifier: Contributes to a smooth and elegant feel of the final product.
Formulation Development with this compound
This compound can be incorporated into various topical dosage forms, including creams, lotions, ointments, and microemulsions. The choice of formulation will depend on the specific API, desired release profile, and target skin condition. For the purpose of these notes, we will focus on a model anti-inflammatory drug, such as Ibuprofen (B1674241) or Ketoprofen (B1673614), due to their widespread use in topical pain and inflammation management.
Solubility Studies
A critical first step in formulation development is to determine the solubility of the API in this compound and other key excipients. This information is crucial for developing a stable formulation with the desired drug loading.
Table 1: Illustrative Solubility of Model APIs in Various Solvents
| Solvent | Ibuprofen Solubility (mg/mL) | Ketoprofen Solubility (mg/mL) |
| This compound | ~150 (estimated) | ~120 (estimated) |
| Isopropyl Myristate | 125 | 100 |
| Oleic Acid | >200 | >150 |
| Propylene Glycol | 100 | 80 |
| Water | <0.1 | <0.1 |
Note: Data for this compound is estimated based on values for similar fatty acid esters. Actual solubility should be determined experimentally.
Formulation Examples
Formulation A: Ibuprofen Cream (5% w/w)
| Ingredient | Function | % w/w |
| Ibuprofen | Active Pharmaceutical Ingredient | 5.0 |
| This compound | Emollient, Solvent, Penetration Enhancer | 10.0 |
| Cetearyl Alcohol | Thickener, Emulsion Stabilizer | 8.0 |
| Glyceryl Stearate | Emulsifier | 4.0 |
| Propylene Glycol | Humectant, Co-solvent | 5.0 |
| Polysorbate 80 | Surfactant | 2.0 |
| Phenoxyethanol | Preservative | 0.5 |
| Purified Water | Vehicle | q.s. to 100 |
Formulation B: Ketoprofen Microemulsion (2% w/w)
| Ingredient | Function | % w/w |
| Ketoprofen | Active Pharmaceutical Ingredient | 2.0 |
| This compound | Oil Phase | 15.0 |
| Polysorbate 80 | Surfactant | 30.0 |
| Propylene Glycol | Co-surfactant | 15.0 |
| Purified Water | Aqueous Phase | q.s. to 100 |
Characterization of this compound Formulations
Once formulated, the delivery system must be thoroughly characterized to ensure its quality, stability, and performance.
Physical and Chemical Characterization
Table 2: Characterization Parameters for a this compound-Based Cream
| Parameter | Method | Specification |
| Appearance | Visual Inspection | Homogeneous, white, smooth cream |
| pH | pH meter | 4.5 - 6.5 |
| Viscosity | Rotational Viscometer | 20,000 - 50,000 cP at 25°C |
| Particle Size (for emulsions) | Laser Diffraction | 1 - 20 µm (for 90% of droplets) |
| Drug Content | HPLC | 95.0% - 105.0% of label claim |
In Vitro Skin Permeation Studies
In vitro skin permeation testing using Franz diffusion cells is a standard method to evaluate the rate and extent of drug delivery from a topical formulation.[1][2]
Table 3: Illustrative In Vitro Skin Permeation Data for Ibuprofen Formulations
| Formulation | Drug Flux (µg/cm²/h) | Enhancement Ratio* |
| Control (Ibuprofen in PG) | 5.2 ± 0.8 | 1.0 |
| Formulation A (with this compound) | 15.6 ± 2.1 | 3.0 |
*Enhancement Ratio = Flux of Formulation A / Flux of Control
Stability Testing
Stability studies are essential to determine the shelf-life of the product under various storage conditions, as outlined by the International Council for Harmonisation (ICH) guidelines.[3][4][5][6][7]
Table 4: ICH Stability Testing Conditions
| Study | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Experimental Protocols
Protocol for Solubility Determination
-
Add an excess amount of the API to a known volume of this compound in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C or 32°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the suspension to separate the undissolved API.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.
-
Analyze the concentration of the API in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Protocol for In Vitro Skin Permeation Study using Franz Diffusion Cells
-
Prepare excised human or animal skin (e.g., porcine ear skin) and mount it on the Franz diffusion cell with the stratum corneum facing the donor compartment.[1][8]
-
Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline with a solubilizing agent) and maintain the temperature at 32°C to mimic skin surface temperature.
-
Apply a finite dose of the formulation to the skin surface in the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh receptor medium.
-
Analyze the concentration of the API in the collected samples using a validated analytical method (e.g., HPLC).
-
Calculate the cumulative amount of drug permeated per unit area and plot it against time. The steady-state flux is determined from the slope of the linear portion of the curve.
Protocol for Viscosity Measurement
-
Equilibrate the formulation to the desired temperature (e.g., 25°C).
-
Use a calibrated rotational viscometer with a suitable spindle.
-
Immerse the spindle into the formulation to the specified depth.
-
Measure the viscosity at various rotational speeds to assess the rheological behavior (e.g., Newtonian, shear-thinning).
-
Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).
Visualization of Workflows and Mechanisms
Experimental Workflow
Signaling Pathway: NF-κB in Skin Inflammation
For a topical anti-inflammatory drug, a key target is often the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in the inflammatory response in the skin.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Transdermal self-permeation enhancement of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancement of ibuprofen solubility and skin permeation by conjugation with l-valine alkyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. cmuj.cmu.ac.th [cmuj.cmu.ac.th]
- 7. Evaluation of the in vitro human skin percutaneous absorption of ketoprofen in topical anhydrous and aqueous gels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dujps.com [dujps.com]
Application Notes and Protocols for Fatty Acid Esters in Pharmaceutical Formulations
A Focus on Lauryl Myristate and Related Compounds as Excipients
For Researchers, Scientists, and Drug Development Professionals
Initial Note on Nomenclature: The term "lauryl myristoleate" is not a standard chemical nomenclature for a common pharmaceutical excipient. This document will focus on lauryl myristate and other structurally similar and functionally relevant fatty acid esters, such as isopropyl myristate and cetyl myristoleate (B1240118) , which are widely used in pharmaceutical formulations. It is presumed that the interest in "this compound" pertains to the broader class of fatty acid esters used as excipients.
Introduction to Fatty Acid Esters as Pharmaceutical Excipients
Fatty acid esters, such as lauryl myristate, isopropyl myristate, and cetyl myristoleate, are valuable non-ionic surfactants and emollients in pharmaceutical formulations, particularly in topical and transdermal drug delivery systems. Their utility stems from their ability to modify the physical properties of a formulation and to enhance the penetration of active pharmaceutical ingredients (APIs) through the skin barrier.
Key Applications:
-
Penetration Enhancers: They facilitate the transport of drugs across the stratum corneum.
-
Solubilizing Agents: They can increase the solubility of poorly water-soluble drugs.
-
Emollients: They soften and soothe the skin, improving the sensory characteristics of topical products.
-
Emulsion Stabilizers: They contribute to the stability of cream and lotion formulations.
-
Anti-inflammatory Agents: Certain esters, like cetyl myristoleate, exhibit inherent anti-inflammatory properties.[1][2]
Physicochemical Properties and Safety Profile
Lauryl myristate and related esters are generally recognized as safe for use in cosmetic and pharmaceutical products.[3] They are characterized by their lipophilic nature and low toxicity.
Table 1: Physicochemical Properties of Selected Fatty Acid Esters
| Property | Lauryl Myristate | Isopropyl Myristate | Cetyl Myristoleate |
| Chemical Formula | C₂₆H₅₂O₂[4][5] | C₁₇H₃₄O₂ | C₃₀H₅₈O₂[1] |
| Molecular Weight | 396.69 g/mol [5] | 270.45 g/mol | 450.79 g/mol [1] |
| Appearance | White solid | Colorless, odorless liquid | Waxy, white solid |
| Melting Point | 18-23 °C | ~6 °C | ~40-50 °C |
| Boiling Point | 268-311 °C | 193 °C at 20 mmHg | - |
| Solubility | Insoluble in water; soluble in oils and organic solvents. | Soluble in most organic solvents; insoluble in water. | Insoluble in water; soluble in oils and organic solvents. |
Safety and Toxicity:
The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of myristic acid and its esters, including lauryl myristate and isopropyl myristate, and concluded that they are safe as used in cosmetic and personal care products.[3] They are considered to have low acute oral and dermal toxicity.[3] While high concentrations of some esters might cause mild skin irritation, they are generally not considered sensitizers.[3]
Mechanism of Action as a Penetration Enhancer
The primary mechanism by which fatty acid esters like lauryl myristate and isopropyl myristate enhance skin penetration is through the disruption of the highly ordered lipid structure of the stratum corneum.[6] This disruption increases the fluidity of the lipid bilayers, creating more permeable pathways for drug molecules to diffuse through.
Caption: Proposed mechanism of fatty acid esters as skin penetration enhancers.
Quantitative Data on Performance
The effectiveness of fatty acid esters as excipients can be quantified through various in vitro and in vivo studies. The following tables summarize representative data from the literature.
Table 2: Enhancement of Drug Permeation by Fatty Acid Esters
| Drug | Enhancer | Concentration (% w/w) | Enhancement Ratio (ER) | Reference |
| Naproxen | Isopropyl Myristate | Not specified | ~26 | |
| Meloxicam | Isopropyl Myristate | 10 | ~1.06 | |
| Lorazepam | Sodium Lauryl Sulfate (B86663) | 5 | 11.30 | [7] |
Enhancement Ratio (ER) is the ratio of the drug flux with the enhancer to the drug flux without the enhancer.
Table 3: Solubility Enhancement of a Poorly Soluble Drug (Fenofibrate) by a Surfactant
| Surfactant | Concentration (% w/v) | Solubility Enhancement Factor | Reference |
| Sodium Lauryl Sulfate | 2 | ~2000 | [8] |
Experimental Protocols
Protocol for In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol is a standard method to evaluate the permeation of an API from a topical formulation through a skin membrane.
Caption: Workflow for an in vitro skin permeation study.
Materials:
-
Franz diffusion cells[9]
-
Skin membrane (e.g., excised human or animal skin, such as porcine ear skin)[10][11]
-
Receptor solution (e.g., phosphate-buffered saline, PBS)[9]
-
Test formulation containing the API and excipient
-
Control formulation (without the enhancer)
-
Water bath with circulator
-
Magnetic stirrers
-
Syringes and needles for sampling
-
Analytical instrument (e.g., HPLC) for drug quantification[12]
Procedure:
-
Skin Preparation: Prepare the skin membrane to a uniform thickness (e.g., using a dermatome) and cut it into sections to fit the Franz diffusion cells.[10]
-
Cell Assembly: Mount the skin membrane between the donor and receptor compartments of the Franz cell, ensuring the stratum corneum side faces the donor compartment.[9]
-
Receptor Chamber: Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor chamber.[9]
-
Equilibration: Place the assembled cells in a water bath maintained at 32°C to simulate skin surface temperature and allow the system to equilibrate.[9]
-
Dosing: Apply a precise amount of the test formulation to the skin surface in the donor chamber.[9]
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution for analysis and replace it with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.[9]
-
Analysis: Quantify the concentration of the API in the collected samples using a validated analytical method like HPLC.[12]
-
Data Analysis: Plot the cumulative amount of drug permeated per unit area against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The permeability coefficient (Kp) and enhancement ratio (ER) can then be calculated.
Protocol for Determining the Solubility of an API in an Excipient
This protocol is used to determine the saturation solubility of an API in a liquid or semi-solid excipient like lauryl myristate.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Excipient (e.g., lauryl myristate)
-
Vials with screw caps
-
Shaking incubator or magnetic stirrer with a hot plate
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Analytical instrument (e.g., HPLC or UV-Vis spectrophotometer)
Procedure:
-
Sample Preparation: Add an excess amount of the API to a known volume or weight of the excipient in a vial.[13]
-
Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 32°C) for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.[14][15]
-
Phase Separation: After equilibration, centrifuge the vials at high speed to separate the undissolved API from the saturated solution.[16]
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the aliquot through a syringe filter to remove any remaining undissolved API.[16]
-
Dilution and Analysis: Accurately dilute the filtered saturated solution with a suitable solvent and determine the concentration of the API using a validated analytical method.[13]
-
Calculation: Calculate the solubility of the API in the excipient, typically expressed as mg/mL or % w/w.
Protocol for Stability Testing of a Topical Formulation
This protocol outlines the steps for assessing the physical and chemical stability of a cream or lotion containing a fatty acid ester.
Materials:
-
Test formulation in its final packaging
-
Stability chambers set to specific temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH for accelerated testing)[17]
-
Viscometer
-
pH meter
-
Microscope
-
Analytical instrument (e.g., HPLC) for API content analysis
Procedure:
-
Sample Storage: Place the packaged formulation samples in the stability chambers.
-
Testing Intervals: At specified time points (e.g., 0, 1, 3, and 6 months for accelerated testing), remove samples for analysis.[18]
-
Physical Evaluation: Assess the physical properties of the formulation, including:
-
Chemical Evaluation:
-
API Content: Determine the concentration of the API using a validated analytical method to assess for degradation.
-
Degradation Products: Analyze for the presence of any degradation products.[20]
-
-
Data Analysis: Compare the results at each time point to the initial data to evaluate the stability of the formulation under the tested conditions.
Cetyl Myristoleate: A Fatty Acid Ester with Anti-inflammatory Properties
Cetyl myristoleate (CMO) is a unique fatty acid ester that has been investigated for its potential anti-inflammatory and joint health benefits.[21][22] Unlike other fatty acid esters that primarily function as formulation aids, CMO is often the active ingredient itself.
Proposed Mechanism of Action:
The anti-inflammatory effects of cetyl myristoleate are thought to be mediated through the modulation of arachidonic acid metabolism. It is hypothesized to inhibit the enzymes cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.[1][23]
Caption: Proposed anti-inflammatory signaling pathway of cetyl myristoleate.
Quantitative Data on Anti-inflammatory Effects:
Studies in animal models have demonstrated the anti-arthritic properties of cetyl myristoleate. For instance, in a murine model of collagen-induced arthritis, intraperitoneal injections of CM at doses of 450 and 900 mg/kg resulted in a significantly lower incidence of the disease.[24][25] Oral administration of 20 mg/kg per day also showed a reduction in the incidence of arthritis.[24][25]
Conclusion
Fatty acid esters like lauryl myristate are versatile and safe excipients that play a crucial role in the development of effective pharmaceutical formulations, especially for topical and transdermal applications. Their ability to enhance drug penetration, improve solubility, and contribute to the overall elegance and stability of a product makes them invaluable tools for formulators. Furthermore, specific esters like cetyl myristoleate offer therapeutic benefits, expanding their utility beyond that of a simple excipient. The protocols and data presented in these application notes provide a framework for the rational selection and evaluation of these important pharmaceutical ingredients.
References
- 1. Cetyl myristoleate - Wikipedia [en.wikipedia.org]
- 2. Articles [globalrx.com]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. Lauryl Myristate | C26H52O2 | CID 74881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. larodan.com [larodan.com]
- 6. Study of the influence of the penetration enhancer isopropyl myristate on the nanostructure of stratum corneum lipid model membranes using neutron diffraction and deuterium labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The enhancement effect of surfactants on the penetration of lorazepam through rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dissolution and solubility behavior of fenofibrate in sodium lauryl sulfate solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alterlab.co.id [alterlab.co.id]
- 10. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 13. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 14. who.int [who.int]
- 15. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 16. m.youtube.com [m.youtube.com]
- 17. ijprajournal.com [ijprajournal.com]
- 18. researchgate.net [researchgate.net]
- 19. ijpsdronline.com [ijpsdronline.com]
- 20. scispace.com [scispace.com]
- 21. caringsunshine.com [caringsunshine.com]
- 22. nutrientinnovations.com [nutrientinnovations.com]
- 23. myristol.com [myristol.com]
- 24. researchgate.net [researchgate.net]
- 25. Synthesis of cetyl myristoleate and evaluation of its therapeutic efficacy in a murine model of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical methods for quantifying Lauryl myristoleate in mixtures
Application Note: Quantitative Analysis of Lauryl Myristoleate (B1240118)
Introduction
Lauryl myristoleate is a fatty acid ester, specifically an ester of lauric acid and myristoleic acid, commonly utilized as an emollient and skin-conditioning agent in cosmetics and personal care products. Its concentration in formulations is critical for product efficacy and quality control. This document provides detailed protocols for the quantification of this compound in various mixtures using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), tailored for researchers, scientists, and professionals in drug development and cosmetic science.
Method 1: Direct Quantification by Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a highly effective technique for the analysis of volatile and semi-volatile compounds like fatty acid esters.[1] GC-FID is widely used for its robustness, reproducibility, and low cost, making it suitable for routine analysis.[2] For long-chain esters such as this compound, direct analysis without chemical derivatization is often feasible.[1]
Experimental Protocol: GC-FID
This protocol is synthesized from established methods for analyzing fatty acid esters.[1][3][4]
-
Sample Preparation (Solvent Extraction)
-
Accurately weigh approximately 100 mg of the sample (e.g., cream, lotion) into a 15 mL glass centrifuge tube.
-
Add 5 mL of GC-grade hexane (B92381) or dichloromethane (B109758) to the tube.[1]
-
Vortex the mixture vigorously for 2-3 minutes to ensure the complete extraction of this compound into the solvent.[1]
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate any insoluble matrix components.
-
Carefully transfer the supernatant (the clear hexane layer) into a clean vial. If particulates are present, filter the extract through a 0.45 µm PTFE syringe filter.
-
The sample is now ready for injection into the GC system.
-
-
Instrumental Conditions
-
System: Gas Chromatograph with Flame Ionization Detector (GC-FID).
-
Column: A polar capillary column such as a BPX70 or a similar cyanopropyl-based phase is recommended for fatty acid ester analysis (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).[3]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).[4]
-
Injector Temperature: 250 °C.[4]
-
Detector Temperature: 260 °C.[4]
-
Injection Volume: 1 µL.
-
Split Ratio: 1:20.[4]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 10 °C/min.[4]
-
Hold: Hold at 240 °C for 10 minutes.
-
-
-
Calibration and Quantification
-
Prepare a stock solution of a pure this compound standard in hexane.
-
Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
Inject each standard to generate a calibration curve by plotting peak area against concentration.
-
Quantify this compound in the prepared samples by comparing their peak areas to the calibration curve.
-
Workflow for Direct GC-FID Analysis
Caption: Workflow for the direct quantification of this compound by GC-FID.
Quantitative Data for GC-Based Methods
The following table summarizes typical performance data for GC-based analysis of fatty acids and their esters. Data for this compound is not widely published, so values for similar analytes are provided as a reference.
| Parameter | Value | Analyte / Method | Source |
| Linearity (R²) | ≥ 0.9995 | Lauric Acid & Acylglycerols / GC-FID | [5] |
| Limit of Detection (LOD) | 0.033 - 0.260 mg/mL | Lauric Acid & Acylglycerols / GC-FID | [5] |
| Limit of Quantification (LOQ) | 0.099 - 0.789 mg/mL | Lauric Acid & Acylglycerols / GC-FID | [5] |
| Linearity (R²) | > 0.9998 | Various FAMEs / GC-FID | [4] |
| LOD (FAMEs) | 0.21 - 0.54 µg/mL | Various FAMEs / GC-FID | [4] |
| LOQ (FAMEs) | 0.63 - 1.63 µg/mL | Various FAMEs / GC-FID | [4] |
Method 2: Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile alternative, particularly for mixtures containing non-volatile components. Since this compound lacks a strong UV chromophore, detectors like Evaporative Light Scattering (ELSD) or Refractive Index (RI) are more suitable.
Experimental Protocol: HPLC-ELSD
This protocol is based on general methods for analyzing lipids and acylglycerols.[5][6]
-
Sample Preparation
-
Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent mixture, such as acetonitrile/isopropanol (50:50 v/v).
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Instrumental Conditions
-
System: HPLC with an Evaporative Light Scattering Detector (ELSD).
-
Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[7]
-
Mobile Phase: A gradient elution is often required to separate lipids.
-
Solvent A: Acetonitrile
-
Solvent B: Isopropanol/Hexane (e.g., 80:20 v/v)
-
-
Gradient Program:
-
0-10 min: 100% A to 50% A / 50% B
-
10-20 min: Hold at 50% A / 50% B
-
20-25 min: 50% A / 50% B to 100% A (return to initial)
-
25-30 min: Re-equilibration at 100% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.[8]
-
ELSD Settings:
-
Nebulizer Temperature: 40 °C
-
Evaporator Temperature: 60 °C
-
Gas Flow (Nitrogen): 1.5 L/min
-
-
-
Calibration and Quantification
-
Prepare a stock solution and a series of calibration standards of this compound in the mobile phase solvent.
-
The response from an ELSD is often non-linear, requiring a logarithmic transformation. A log-log calibration curve (log peak area vs. log concentration) is typically used to achieve linearity.[6]
-
Inject standards and samples to quantify the analyte.
-
Workflow for HPLC-ELSD Analysis
Caption: Workflow for the quantification of this compound by HPLC-ELSD.
Quantitative Data for HPLC-Based Methods
The following table summarizes typical performance data for HPLC-based analysis of related compounds.
| Parameter | Value | Analyte / Method | Source |
| Linearity (R²) | > 0.99 | FAMEs & Acylglycerols / HPLC-UV | [8][9] |
| Repeatability (RSD) | < 3% | FAMEs & Acylglycerols / HPLC-UV | [8][9] |
| Linearity (R²) | ≥ 0.9971 | Lauric Acid & Acylglycerols / HPLC-ELSD | [5] |
| LOD | 0.040 - 0.421 mg/mL | Lauric Acid & Acylglycerols / HPLC-ELSD | [5] |
| LOQ | 0.122 - 1.277 mg/mL | Lauric Acid & Acylglycerols / HPLC-ELSD | [5] |
| LOD | 0.12 µg | N-methyl glucamine / HPLC-ELSD | [6] |
Method 3: Analysis via Transesterification to Fatty Acid Methyl Esters (FAMEs)
For complex matrices or when the goal is to determine the total fatty acid profile, this compound can be quantified by first converting it to its constituent fatty acid methyl esters (FAMEs), laurate and myristoleate, which are then analyzed by GC.[3] This is a common and standardized approach for fatty acid analysis.[10]
Experimental Protocol: Transesterification
This protocol uses a common acid-catalyzed method.[10][11]
-
Lipid Extraction: Extract total lipids from the sample using a chloroform/methanol (B129727) method (e.g., Folch or Bligh & Dyer).[10]
-
Derivatization to FAMEs:
-
Dry the lipid extract under a stream of nitrogen.
-
Add 2 mL of 1% sulfuric acid in methanol (methanolic H₂SO₄) to the dried extract.[11]
-
Seal the tube and heat at 70-90 °C for 1-2 hours.
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of hexane and 1 mL of deionized water, then vortex for 1 minute.
-
Centrifuge to separate the layers. The top hexane layer contains the FAMEs.
-
Carefully transfer the hexane layer to a GC vial for analysis using the GC-FID conditions described in Method 1.
-
-
Quantification:
-
Use a certified FAME reference mixture (e.g., Supelco 37 Component FAME Mix) to identify the retention times for methyl laurate and methyl myristoleate.[4]
-
Quantify the individual FAMEs against their respective calibration curves. The concentration of this compound can be calculated from the stoichiometric relationship.
-
Workflow for FAMEs Analysis by GC-FID
Caption: Workflow for FAMEs analysis via transesterification followed by GC-FID.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Optimization and comparison of GC-FID and HPLC-ELSD methods for determination of lauric acid, mono-, di-, and trilaurins in modified coconut oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Environmentally evaluated HPLC-ELSD method to monitor enzymatic synthesis of a non-ionic surfactant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel RP-HPLC refractive index detector method development and validation for determination of trace-level alcohols (un-sulfated) in sodium lauryl sulfate raw material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. jfda-online.com [jfda-online.com]
- 11. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Lauryl Myristoleate
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Lauryl Myristoleate, a wax ester commonly used in the cosmetic and pharmaceutical industries. Due to the non-chromophoric nature of this compound, this method employs a Refractive Index (RI) detector, which is universally sensitive to non-volatile analytes. The described method is isocratic, utilizing a reversed-phase C18 column to achieve efficient separation and reliable quantification. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and data analysis, intended for researchers, scientists, and professionals in drug development and quality control.
Introduction
This compound is an ester of lauryl alcohol and myristoleic acid, finding application as an emollient, thickener, and formulation aid in various topical products. Accurate and precise quantification of this compound is crucial for ensuring product quality, stability, and batch-to-batch consistency. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of individual components in a mixture.[1] Given that this compound lacks a significant UV-absorbing chromophore, conventional UV detection is not optimal.[2] Therefore, a Refractive Index (RI) detector, which measures the difference in the refractive index between the mobile phase and the analyte, provides a suitable alternative for its detection.[2][3] This application note presents a straightforward and reliable reversed-phase HPLC method for the determination of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: An isocratic HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index (RI) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile (B52724) and water.
-
Standard: this compound (purity ≥ 98%).
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 35°C |
| Detector | Refractive Index (RI) Detector |
| Detector Temp. | 35°C |
| Run Time | Approximately 15 minutes |
Protocols
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 50 µg/mL to 500 µg/mL.
Sample Preparation
-
Sample Weighing: Accurately weigh a representative amount of the sample matrix expected to contain this compound.
-
Extraction: Dissolve the sample in a known volume of acetonitrile. The sample concentration should be adjusted to fall within the calibration range of the working standards.[4]
-
Filtration: Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter before injection into the HPLC system.[4]
HPLC Analysis Workflow
Figure 1. Experimental workflow for the HPLC analysis of this compound.
Results and Discussion
The developed isocratic reversed-phase HPLC method with RI detection provides a simple and effective means for the quantification of this compound. The use of a C18 column with a mobile phase of acetonitrile and water allows for good retention and peak shape for this lipophilic ester.[1] The RI detector is well-suited for this analysis due to the lack of a UV chromophore in the analyte.[2]
A typical chromatogram would show a well-resolved peak for this compound at a retention time determined by the specific column and conditions used. The method should be validated to ensure it meets the requirements for its intended application.
Method Validation Summary
The following table summarizes the typical validation parameters that should be assessed for this method.
| Parameter | Specification |
| Linearity (R²) | ≥ 0.995 |
| Precision (%RSD) | ≤ 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
Conclusion
The HPLC method described in this application note is suitable for the routine quality control and quantitative analysis of this compound in various formulations. The use of a reversed-phase C18 column with an isocratic mobile phase and a Refractive Index detector provides a reliable, robust, and straightforward analytical solution. Proper method validation should be performed to ensure the results are accurate and precise for the intended use.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. A Simple Quantitative Approach for the Determination of Long and Medium Chain Lipids in Bio-relevant Matrices by High Performance Liquid Chromatography with Refractive Index Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. drawellanalytical.com [drawellanalytical.com]
Application Notes and Protocols: Development of Lauryl Myristoleate-Based Nanoemulsions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development of oil-in-water (O/W) nanoemulsions utilizing lauryl myristoleate (B1240118) as the core lipid phase. This document outlines the potential applications, formulation strategies, and detailed experimental protocols for the preparation, characterization, and in vitro evaluation of these nanoemulsions.
Introduction to Lauryl Myristoleate Nanoemulsions
This compound is an ester formed from lauryl alcohol and myristoleic acid. Myristoleic acid, a monounsaturated omega-5 fatty acid, has demonstrated biological activities, including cytotoxic effects against cancer cells and the ability to modulate signaling pathways involved in bone metabolism and hair growth.[1][2][3] Nanoemulsions are nanocarrier systems that can enhance the solubility, stability, and bioavailability of lipophilic compounds like this compound.[4] By encapsulating this compound in a nanoemulsion, its therapeutic potential can be more effectively harnessed.
Potential Applications:
-
Oncology: The cytotoxic properties of myristoleic acid suggest that this compound nanoemulsions could be investigated as a potential delivery system for cancer therapy. Esterases, which are often overexpressed in cancer cells, may hydrolyze the this compound, releasing the active myristoleic acid intracellularly.[5]
-
Dermatology and Cosmetics: Myristoleic acid has been shown to promote anagen signaling in dermal papilla cells, suggesting a potential role in stimulating hair growth.[6] this compound nanoemulsions could be formulated into topical preparations for addressing hair loss.
-
Bone Metabolism: The inhibitory effect of myristoleic acid on osteoclast formation indicates its potential in the management of bone-related disorders.[1]
Physicochemical Properties and Formulation Considerations
While specific experimental data for this compound is limited, its physicochemical properties can be estimated based on its constituent parts, lauryl alcohol and myristoleic acid, and similar esters like cetyl myristoleate and lauryl oleate (B1233923).
Table 1: Estimated Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Estimated) | Lauryl Alcohol | Myristoleic Acid | Cetyl Myristoleate | Lauryl Oleate |
| Molecular Formula | C26H50O2 | C12H26O | C14H26O2 | C30H58O2 | C30H58O2 |
| Molecular Weight ( g/mol ) | 394.67 | 186.34 | 226.36 | 450.78 | 450.78 |
| Appearance | Likely a colorless to pale yellow liquid or waxy solid | Colorless liquid | Colorless oil | Waxy solid | Colorless to yellowish liquid |
| Density (g/cm³) | ~0.85 (estimated) | ~0.83 | ~0.90 | - | ~0.86 |
| Melting Point (°C) | Low (estimated) | 24 | -4 | 20-22 | 1-3 |
| Boiling Point (°C) | >200 (estimated) | 259 | 144 (at 10 mmHg) | - | >200 |
| Solubility in Water | Insoluble | Insoluble | Insoluble | Insoluble | Insoluble |
| Required HLB (for O/W emulsion) | 10-12 (estimated) | 14 | - | - | 11 |
Data for lauryl alcohol and lauryl oleate from various chemical supplier databases. Data for myristoleic acid and cetyl myristoleate from PubChem and other scientific literature. The properties for this compound are estimations based on its structure and data from related compounds.
Formulation Strategy:
Based on the estimated required Hydrophilic-Lipophilic Balance (HLB) of 10-12, a blend of non-ionic surfactants is recommended to achieve a stable oil-in-water nanoemulsion. A combination of a low HLB surfactant (e.g., Sorbitan Oleate - Span™ 80, HLB = 4.3) and a high HLB surfactant (e.g., Polysorbate 80 - Tween® 80, HLB = 15) allows for fine-tuning of the overall HLB of the surfactant system to match the oil phase.
Experimental Protocols
Preparation of this compound Nanoemulsion (High-Energy Homogenization)
This protocol describes the preparation of a 1% (w/w) this compound nanoemulsion using a high-pressure homogenizer.
Materials:
-
This compound (oil phase)
-
Polysorbate 80 (Tween® 80)
-
Sorbitan Oleate (Span™ 80)
-
Deionized water (aqueous phase)
Equipment:
-
High-pressure homogenizer
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Analytical balance
Procedure:
-
Prepare the Oil Phase:
-
Weigh 1.0 g of this compound.
-
Weigh the required amounts of Tween® 80 and Span™ 80 to achieve the desired total surfactant concentration (e.g., 5% w/w) and HLB value (e.g., 11). For example, to achieve an HLB of 11 with a 5% surfactant concentration, you would use approximately 3.18 g of Tween® 80 and 1.82 g of Span™ 80.
-
Mix the this compound and surfactants in a beaker.
-
-
Prepare the Aqueous Phase:
-
Weigh 94.0 g of deionized water into a separate beaker.
-
-
Form a Coarse Emulsion:
-
While stirring the aqueous phase with a magnetic stirrer, slowly add the oil phase.
-
Continue stirring for 30 minutes to form a coarse emulsion.
-
-
High-Pressure Homogenization:
-
Pass the coarse emulsion through the high-pressure homogenizer for a specified number of cycles (e.g., 5-10 cycles) at a set pressure (e.g., 15,000 psi).
-
Collect the resulting nanoemulsion.
-
-
Storage:
-
Store the nanoemulsion in a sealed container at 4°C.
-
Characterization of the Nanoemulsion
3.2.1. Droplet Size, Polydispersity Index (PDI), and Zeta Potential
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the nanoemulsion droplets and the PDI, which indicates the width of the size distribution. Zeta potential measurement determines the surface charge of the droplets, which is an indicator of colloidal stability.
-
Procedure:
-
Dilute the nanoemulsion sample with deionized water (e.g., 1:100 v/v) to avoid multiple scattering effects.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the droplet size, PDI, and zeta potential using a Zetasizer instrument at 25°C.
-
Perform measurements in triplicate.
-
Table 2: Typical Characterization Parameters for Fatty Acid Ester-Based Nanoemulsions
| Parameter | Typical Range | Significance |
| Droplet Size (nm) | 50 - 200 | Influences stability, bioavailability, and cellular uptake |
| Polydispersity Index (PDI) | < 0.3 | Indicates a narrow and uniform size distribution |
| Zeta Potential (mV) | > |±20| | Indicates good electrostatic stability, preventing droplet aggregation |
3.2.2. Drug Loading and Encapsulation Efficiency
This protocol is for nanoemulsions where a hydrophobic drug is co-encapsulated with this compound.
-
Principle: The amount of drug encapsulated within the nanoemulsion is determined by separating the free, unencapsulated drug from the nanoemulsion and quantifying the drug in either fraction.
-
Procedure (using ultrafiltration):
-
Place a known amount of the drug-loaded nanoemulsion into an ultrafiltration device (e.g., with a molecular weight cutoff of 10 kDa).
-
Centrifuge the device to separate the aqueous phase containing free drug from the nanoemulsion.
-
Quantify the amount of free drug in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
DL (%) = (Weight of drug in nanoemulsion / Weight of nanoemulsion) x 100
-
EE (%) = (Weight of drug in nanoemulsion / Initial weight of drug) x 100
-
In Vitro Drug Release Study
-
Principle: The release of a hydrophobic drug from the nanoemulsion is assessed over time using a dialysis method.
-
Procedure:
-
Place a known volume (e.g., 1 mL) of the drug-loaded nanoemulsion into a dialysis bag (e.g., with a molecular weight cutoff of 12-14 kDa).
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4, containing a small percentage of a solubilizing agent like Tween® 80 to maintain sink conditions) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Quantify the amount of drug released into the medium using a suitable analytical method.
-
Plot the cumulative percentage of drug released versus time.
-
In Vitro Cytotoxicity Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed cells (e.g., a cancer cell line like MCF-7 or a normal cell line like NIH/3T3) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound nanoemulsion and a blank nanoemulsion (without this compound) for a specified time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control cells.
-
Potential Signaling Pathway Modulation
Myristoleic acid, the fatty acid component of this compound, has been reported to activate the Wnt/β-catenin and ERK signaling pathways in dermal papilla cells, which are crucial for hair follicle development and the anagen (growth) phase of the hair cycle.[6] It is hypothesized that this compound nanoemulsions, after cellular uptake and enzymatic hydrolysis, could release myristoleic acid and subsequently modulate these pathways.
Conclusion
This compound-based nanoemulsions represent a promising platform for the delivery of the biologically active fatty acid, myristoleic acid. These application notes provide a foundational framework for the formulation, characterization, and in vitro evaluation of such systems. Further research is warranted to fully elucidate the physicochemical properties of this compound and to explore the in vivo efficacy and safety of these nanoemulsions for their potential therapeutic and cosmetic applications.
References
- 1. metabolon.com [metabolon.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. lipidmaps.org [lipidmaps.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Myristoleic Acid Promotes Anagen Signaling by Autophagy through Activating Wnt/β-Catenin and ERK Pathways in Dermal Papilla Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporating Lauryl Myristoleate in Biocompatible Polymer Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the incorporation of Lauryl Myristoleate (B1240118) into biocompatible polymer matrices. This document is intended to guide researchers in leveraging the unique properties of this fatty acid ester to enhance drug delivery systems, improve polymer processability, and modulate the physicochemical characteristics of biocompatible materials.
Introduction to Lauryl Myristoleate
This compound is the ester of lauryl alcohol and myristoleic acid. It is a waxy solid at room temperature and possesses properties that make it an attractive candidate for various applications in the pharmaceutical and biomedical fields. Its chemical structure (dodecyl (Z)-tetradec-9-enoate) imparts both lipophilic and flexible characteristics.[1] In cosmetic and personal care products, related compounds like lauryl myristyl alcohol are used for their emollient, emulsion stabilizing, and viscosity controlling properties.[2][3][4] These characteristics are also highly valuable in the formulation of biocompatible polymer matrices for drug delivery and medical devices.
Physicochemical Properties of a Related Compound (Lauryl Myristate):
| Property | Value | Reference |
| IUPAC Name | dodecyl tetradecanoate | |
| Molecular Formula | C26H52O2 | |
| Molecular Weight | 396.69 g/mol | [5] |
| CAS Number | 2040-64-4 | [5] |
| Appearance | White to slightly yellowish waxy solid | Inferred from related compounds |
| Solubility | Insoluble in water | Inferred from related compounds |
Applications in Biocompatible Polymer Matrices
The incorporation of this compound into biocompatible polymers such as Poly(lactic-co-glycolic acid) (PLGA) and Chitosan can offer several advantages:
-
Plasticizer: Fatty acid esters can act as plasticizers, increasing the flexibility and workability of brittle polymers like PLGA. This is achieved by reducing the glass transition temperature (Tg) of the polymer.
-
Processing Aid: In polymer processing techniques like extrusion, this compound can act as a lubricant, reducing friction and improving the flow of the polymer melt.
-
Drug Delivery Modifier: By altering the hydrophobicity and permeability of the polymer matrix, this compound can modulate the release kinetics of encapsulated drugs. It can be particularly useful for creating sustained-release formulations.
-
Penetration Enhancer: For topical and transdermal drug delivery systems, fatty acid esters can enhance the penetration of active pharmaceutical ingredients (APIs) through the skin.
Experimental Protocols
The following are detailed protocols for incorporating this compound into PLGA and Chitosan matrices and for their subsequent characterization.
Protocol 1: Incorporation of this compound into PLGA Films using Solvent Casting
This protocol describes the preparation of PLGA films containing this compound as a plasticizer and drug delivery modifier.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA) (specify lactide:glycolide ratio and molecular weight)
-
This compound
-
Dichloromethane (DCM) or a suitable solvent for PLGA
-
Model drug (e.g., Ibuprofen, Curcumin)
-
Glass petri dish
-
Magnetic stirrer and stir bar
-
Vacuum oven
Procedure:
-
Polymer Solution Preparation: Dissolve a known amount of PLGA in DCM to achieve a specific concentration (e.g., 10% w/v). Stir the solution using a magnetic stirrer until the polymer is completely dissolved.
-
Incorporation of this compound and Drug:
-
Weigh the desired amount of this compound to achieve the target concentration (e.g., 5%, 10%, 15% w/w of PLGA).
-
Weigh the desired amount of the model drug.
-
Add both the this compound and the model drug to the PLGA solution.
-
Continue stirring until all components are fully dissolved and the solution is homogeneous.
-
-
Film Casting:
-
Pour the solution into a clean, level glass petri dish.
-
Cover the petri dish with a perforated aluminum foil to allow for slow solvent evaporation.
-
Leave the setup in a fume hood at room temperature for 24-48 hours to allow the solvent to evaporate completely.
-
-
Drying:
-
Once the film appears dry, place the petri dish in a vacuum oven at a temperature slightly above the boiling point of the solvent (e.g., 40°C for DCM) for at least 24 hours to remove any residual solvent.
-
-
Film Characterization:
-
Carefully peel the film from the petri dish.
-
Proceed with characterization techniques as described in Section 4.
-
Experimental Workflow for PLGA Film Preparation
Protocol 2: Preparation of this compound-loaded Chitosan Nanoparticles by Ionic Gelation
This protocol details the fabrication of Chitosan nanoparticles encapsulating a model drug, with this compound incorporated to modulate drug release.
Materials:
-
Low molecular weight Chitosan
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
This compound
-
Ethanol
-
Model drug (hydrophobic, e.g., Paclitaxel)
-
Deionized water
-
Ultrasonic bath/probe sonicator
-
High-speed centrifuge
Procedure:
-
Chitosan Solution Preparation:
-
Dissolve Chitosan in a 1% (v/v) acetic acid solution to a final concentration of, for example, 2 mg/mL. Stir overnight to ensure complete dissolution.
-
Adjust the pH of the Chitosan solution to 4.5-5.0 using 1M NaOH.
-
-
Drug and this compound Solution:
-
Dissolve the hydrophobic model drug and this compound in a minimal amount of ethanol. The amount of this compound can be varied (e.g., 10%, 20% w/w of Chitosan).
-
-
Nanoparticle Formation:
-
Add the ethanolic solution of the drug and this compound dropwise to the Chitosan solution while stirring vigorously.
-
Sonicate the mixture for 5-10 minutes to ensure a fine dispersion.
-
Prepare an aqueous solution of TPP (e.g., 1 mg/mL).
-
Add the TPP solution dropwise to the Chitosan mixture under continuous stirring. Nanoparticles will form spontaneously via ionic gelation.
-
Continue stirring for 30 minutes.
-
-
Purification:
-
Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 30 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and resuspension step twice to remove unreacted reagents.
-
-
Lyophilization (Optional):
-
For long-term storage, the purified nanoparticle suspension can be frozen and lyophilized. A cryoprotectant (e.g., trehalose) may be added before freezing.
-
-
Nanoparticle Characterization:
-
Proceed with characterization as outlined in Section 4.
-
Potential Effects on Signaling Pathways
Lipid-based delivery systems, including those incorporating fatty acid esters, can influence cellular signaling pathways. While specific data for this compound is limited, related compounds have been shown to modulate inflammatory pathways. For instance, cetyl myristoleate is suggested to decrease the production of prostaglandins (B1171923) and leukotrienes by inhibiting the lipoxygenase and cyclooxygenase pathways. The incorporation of this compound into a drug delivery system could potentially lead to synergistic effects if the encapsulated drug also targets inflammatory pathways.
Hypothesized Signaling Pathway Interaction:
Safety and Biocompatibility
While specific toxicological data for this compound is not extensively available, related fatty acid esters are generally considered safe for cosmetic and topical use. [6]The safety data sheet for Lauryl Laurate, a similar compound, indicates it is not classified as a dangerous substance. [7]However, for any new formulation intended for biomedical applications, comprehensive biocompatibility testing according to ISO 10993 standards is mandatory. This includes cytotoxicity, sensitization, and irritation tests.
Conclusion
This compound presents a promising excipient for the development of advanced drug delivery systems based on biocompatible polymers. Its ability to act as a plasticizer, processing aid, and drug release modulator makes it a versatile tool for formulation scientists. The protocols and characterization techniques outlined in these application notes provide a solid foundation for researchers to explore the full potential of this compound in their specific applications. Further research is warranted to fully elucidate its biocompatibility profile and its specific interactions with various polymer systems and active pharmaceutical ingredients.
References
- 1. PubChemLite - this compound (C26H50O2) [pubchemlite.lcsb.uni.lu]
- 2. LAURYL MYRISTYL ALCOHOL - Ataman Kimya [atamanchemicals.com]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. rockchemicalsinc.com [rockchemicalsinc.com]
- 5. larodan.com [larodan.com]
- 6. cosmeticsinfo.org [cosmeticsinfo.org]
- 7. makingcosmetics.com [makingcosmetics.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of Lauryl Myristoleate Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lauryl Myristoleate (B1240118) formulations. The information is presented in a question-and-answer format to directly address common stability challenges.
Troubleshooting Guides
Issue 1: Phase Separation in Emulsions (Creaming or Coalescence)
Question: My Lauryl Myristoleate emulsion is separating into layers. What are the likely causes and how can I fix it?
Answer: Phase separation in emulsions is a common issue and can be attributed to several factors.[1][2] The primary mechanisms are creaming (rising of the dispersed phase) and coalescence (merging of droplets).
Potential Causes and Solutions:
-
Inadequate Homogenization: Large and non-uniform droplet sizes accelerate phase separation.
-
Incorrect Emulsifier System: The type and concentration of the emulsifier are critical for stabilizing the oil-water interface.
-
Solution:
-
Ensure the Hydrophile-Lipophile Balance (HLB) of your emulsifier system is appropriate for an oil-in-water (O/W) or water-in-oil (W/O) emulsion containing this compound.
-
Consider using a combination of emulsifiers for enhanced stability.
-
Optimize the emulsifier concentration; too little will not provide adequate coverage, while too much can lead to micelle formation and instability.
-
-
-
Inappropriate Viscosity: Low viscosity of the continuous phase allows for easier movement and aggregation of droplets.
-
Solution: Increase the viscosity of the continuous phase by adding thickeners or rheology modifiers like natural gums (e.g., xanthan gum) or synthetic polymers.
-
-
Suboptimal pH: The pH of the formulation can affect the charge on the emulsifier and the oil droplets, influencing electrostatic repulsion.
-
Solution: Adjust the pH to a range where the emulsifier is most effective and electrostatic repulsion is maximized. For many non-ionic surfactant systems, a pH near neutral is often optimal, but this should be determined experimentally.[5]
-
Issue 2: Changes in Viscosity Over Time
Question: The viscosity of my this compound formulation is decreasing (or increasing) during storage. What could be the cause?
Answer: Changes in viscosity indicate alterations in the formulation's internal structure.
Potential Causes and Solutions:
-
Flocculation: Droplets may be weakly clumping together, which can initially increase viscosity. Over time, this can lead to coalescence and a subsequent decrease in viscosity as the emulsion breaks.
-
Solution: Improve the repulsive forces between droplets by optimizing the emulsifier system and pH.
-
-
Coalescence: The merging of droplets leads to a decrease in their number and an increase in their size, which typically reduces viscosity.
-
Solution: This is a sign of significant instability. Re-evaluate the emulsifier system, homogenization process, and consider adding stabilizers.
-
-
Degradation of Thickeners: Some natural polymers used as thickeners can be susceptible to microbial or enzymatic degradation, leading to a loss of viscosity.
-
Solution: Ensure your preservative system is effective. Consider using synthetic polymers that are less prone to degradation.
-
-
Crystallization: this compound, being a waxy ester, may crystallize at lower temperatures, leading to an increase in viscosity.
-
Solution: Store the formulation at a controlled temperature. The addition of a co-emulsifier or a solvent can sometimes inhibit crystallization.
-
Issue 3: Development of Off-Odors or Changes in pH
Question: My formulation containing this compound has developed a rancid smell and the pH has dropped. What is happening?
Answer: This is a strong indication of chemical degradation of the this compound, likely through hydrolysis and/or oxidation.
Potential Causes and Solutions:
-
Hydrolysis: The ester bond in this compound can be broken by water, especially at non-neutral pH and elevated temperatures, forming lauryl alcohol and myristic acid. The increase in myristic acid will lower the pH.
-
Solution:
-
Maintain the formulation pH in a range that minimizes the hydrolysis rate. For many esters, this is in the slightly acidic to neutral range (pH 4-7).
-
Avoid high temperatures during manufacturing and storage.
-
-
-
Oxidation: Unsaturated fatty acid esters are susceptible to oxidation, which can produce volatile compounds with rancid odors. While this compound is derived from saturated fatty acids, trace amounts of unsaturated fatty acids may be present, or other components in the formulation may be oxidizing.
-
Solution:
-
Add antioxidants to the formulation. Common choices for lipid-based systems include tocopherol (Vitamin E), butylated hydroxytoluene (BHT), and ascorbyl palmitate.
-
Protect the formulation from light by using opaque packaging.
-
Minimize headspace oxygen in the packaging by flushing with an inert gas like nitrogen.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in this compound emulsions?
A1: The most common cause of physical instability is the coalescence of oil droplets due to an inadequate emulsifier system or improper homogenization, leading to phase separation. Chemical instability, primarily hydrolysis and oxidation, can also occur, leading to changes in pH and odor.
Q2: What type of emulsifier is best for this compound?
A2: The choice of emulsifier depends on whether you are creating an oil-in-water (O/W) or water-in-oil (W/O) emulsion. For O/W emulsions, which are more common in cosmetic and pharmaceutical creams and lotions, emulsifiers with a higher HLB value (typically 8-18) are suitable. For W/O emulsions, low HLB emulsifiers (typically 3-6) are used. Often, a combination of a high and low HLB emulsifier provides the best stability.
Q3: How does pH affect the stability of this compound formulations?
A3: The pH can significantly impact both physical and chemical stability. It can alter the surface charge of the oil droplets, affecting the repulsive forces that prevent aggregation. Extreme pH values (highly acidic or alkaline) can also accelerate the hydrolysis of the ester bond in this compound, leading to its degradation.
Q4: What antioxidants can be used to prevent the oxidation of this compound?
A4: While this compound is a saturated ester and less prone to oxidation than unsaturated esters, trace impurities or other oils in the formulation can be susceptible. Effective antioxidants for lipid-based systems include:
-
Tocopherol (Vitamin E): A natural, oil-soluble antioxidant.
-
Butylated Hydroxytoluene (BHT): A synthetic antioxidant commonly used in cosmetics and pharmaceuticals.
-
Ascorbyl Palmitate: An oil-soluble form of Vitamin C.
Q5: What analytical techniques are recommended for stability testing of this compound formulations?
A5: A comprehensive stability testing program should include:
-
Visual Observation: For signs of phase separation, color change, or crystallization.
-
Microscopy: To observe droplet size and morphology.
-
Particle Size Analysis: Using techniques like laser diffraction to quantify changes in droplet size distribution over time.[3][4][6][7]
-
Viscosity Measurement: To monitor changes in the formulation's rheology.
-
pH Measurement: To detect changes due to hydrolysis.
-
High-Performance Liquid Chromatography (HPLC): To quantify the concentration of this compound and detect the formation of degradation products.[8][9][10][11]
Data Presentation
Table 1: General Parameters for Enhancing Emulsion Stability
| Parameter | Recommended Range/Action | Rationale |
| Droplet Size | 1-10 µm (for macroemulsions) | Smaller droplets have a lower tendency to coalesce. |
| <1 µm (for nanoemulsions) | ||
| pH | 4.0 - 7.0 | Minimizes ester hydrolysis. |
| Antioxidant Conc. | 0.01% - 0.2% (e.g., Tocopherol, BHT) | Prevents oxidative degradation. |
| Storage Temp. | 20-25°C (Room Temperature) | Avoids temperature-induced coalescence and degradation. |
Table 2: Example of a Stability Testing Protocol
| Test | Method | Specification (Example) |
| Appearance | Visual Inspection | Homogeneous, white, smooth cream |
| pH | pH meter | 5.0 - 6.5 |
| Viscosity | Rotational Viscometer | 10,000 - 15,000 cP |
| Particle Size | Laser Diffraction | D(v,0.5) < 5 µm |
| Assay (this compound) | HPLC | 95.0% - 105.0% of initial concentration |
Experimental Protocols
Protocol 1: Determination of this compound Content by HPLC
This is a general method and may require optimization for specific formulations.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV or a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water.
-
Gradient Program (Example): Start with 70% Acetonitrile, ramp to 100% Acetonitrile over 10 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector Wavelength: this compound does not have a strong chromophore, so UV detection at low wavelengths (e.g., 205-215 nm) might be possible, but a universal detector is preferred.
-
Sample Preparation:
-
Accurately weigh a portion of the formulation.
-
Dissolve and extract the this compound using a suitable solvent in which it is freely soluble, such as isopropanol (B130326) or a mixture of chloroform (B151607) and methanol.
-
Use sonication or vortexing to ensure complete extraction.
-
Centrifuge or filter the sample to remove insoluble excipients.
-
Dilute the supernatant/filtrate to a suitable concentration with the mobile phase.
-
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the same solvent as the sample and dilute to create a series of calibration standards.
-
Analysis: Inject the standards and samples and quantify the this compound peak based on the calibration curve.
Protocol 2: Accelerated Stability (Forced Degradation) Study
Forced degradation studies help to identify potential degradation products and establish the stability-indicating nature of the analytical methods.[1][5][12]
-
Acid Hydrolysis: Mix the formulation with 0.1 M HCl and heat at 60-80°C for a specified time (e.g., 2, 4, 8 hours). Neutralize before analysis.
-
Base Hydrolysis: Mix the formulation with 0.1 M NaOH and heat at 60-80°C for a specified time. Neutralize before analysis.
-
Oxidation: Treat the formulation with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature or slightly elevated temperature.
-
Thermal Degradation: Store the formulation at an elevated temperature (e.g., 60-80°C) for several days.
-
Photostability: Expose the formulation to light according to ICH Q1B guidelines.
Analyze the stressed samples by HPLC to observe the degradation of this compound and the appearance of new peaks corresponding to degradation products.
Mandatory Visualization
Caption: Chemical degradation pathways of this compound.
Caption: Troubleshooting workflow for emulsion instability.
References
- 1. An Industry Perspective on Forced Degradation Studies of Biopharmaceuticals: Survey Outcome and Recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrolysis kinetics of the prodrug myristyl nicotinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. horiba.com [horiba.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Particle size distributions and particle size alterations in microemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HPLC method for simultaneous determination of impurities and degradation products in Cardiazol [pharmacia.pensoft.net]
- 10. researchgate.net [researchgate.net]
- 11. First derivative spectrophotometric, TLC-densitometric, and HPLC determination of acebutolol HCL in presence of its acid-induced degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - a review | Semantic Scholar [semanticscholar.org]
Technical Support Center: Overcoming Solubility Challenges of Lauryl Myristoleate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Lauryl Myristoleate in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it poorly soluble in water?
This compound is an ester formed from lauryl alcohol and myristoleic acid. Its long hydrocarbon chains make it a highly lipophilic and nonpolar molecule, leading to very low solubility in polar solvents like water. This inherent hydrophobicity causes it to precipitate or form an immiscible layer in aqueous solutions.
Q2: What are the primary methods to solubilize this compound for in vitro and in vivo experiments?
The main strategies to enhance the aqueous solubility of this compound include:
-
Co-solvents: Using a water-miscible organic solvent to dissolve the compound before diluting it in an aqueous buffer.
-
Surfactants: Employing surfactants to form micelles that encapsulate the lipophilic this compound.
-
Cyclodextrins: Forming inclusion complexes where the hydrophobic this compound is encapsulated within the cyclodextrin (B1172386) cavity.
-
Lipid-Based Formulations: Incorporating this compound into lipid-based systems like liposomes, nanoemulsions, or solid lipid nanoparticles (SLNs).
Q3: My this compound precipitates when I add my stock solution to the aqueous buffer. What should I do?
This is a common issue known as "crashing out." Potential solutions include:
-
Slowing the addition: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously.
-
Increasing the co-solvent concentration: If using a co-solvent, you may need to increase its final concentration in the aqueous solution. However, be mindful of potential solvent toxicity in cell-based assays.
-
Using a different solubilization method: If co-solvents fail, consider using surfactants, cyclodextrins, or lipid-based formulations which can offer better stability.[1][2]
-
Heating the solution: Gently warming the aqueous buffer may help, but ensure the temperature is not detrimental to your experiment or the stability of other components.
Q4: Are there any safety concerns I should be aware of when working with this compound?
Based on available data for similar fatty acid esters, this compound is expected to have low acute toxicity.[3] However, as with any chemical, it is important to follow standard laboratory safety procedures, including wearing appropriate personal protective equipment (PPE). For specific safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Troubleshooting Guides
Issue 1: Cloudiness or Precipitation After Dilution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Solubility in Co-solvent/Aqueous Mixture | Increase the proportion of the organic co-solvent (e.g., DMSO, ethanol) in the final solution. Note the potential for solvent-induced artifacts in biological assays. | A clear, homogenous solution. |
| "Crashing Out" During Dilution | Add the stock solution of this compound to the aqueous buffer slowly and with vigorous stirring or vortexing. | Minimized precipitation and a more uniform dispersion. |
| Temperature Effects | Gently warm the aqueous buffer before and during the addition of the this compound stock solution. | Improved solubility and a clear solution. |
| Incorrect pH | For ionizable compounds, adjusting the pH of the aqueous buffer can increase solubility.[2] While this compound is not readily ionizable, this can be a factor for other formulation components. | Enhanced solubility if pH affects other components influencing the formulation. |
Issue 2: Phase Separation Over Time
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Unstable Emulsion/Suspension | If using a surfactant, ensure the concentration is above the critical micelle concentration (CMC) to form stable micelles. | A stable, clear, or slightly opalescent solution without visible phase separation. |
| Insufficient Mixing Energy | For nanoemulsions, ensure adequate high-energy mixing (e.g., ultrasonication, high-pressure homogenization) is applied during preparation.[4] | Formation of a stable nanoemulsion with a uniform droplet size. |
| Inappropriate Surfactant or Co-surfactant | Experiment with different surfactants or a combination of a surfactant and a co-surfactant to improve the stability of the formulation.[5] | A stable formulation that remains homogenous for the duration of the experiment. |
| Ostwald Ripening | In emulsions, larger droplets can grow at the expense of smaller ones, leading to instability. Optimize the oil and surfactant concentrations. | A more stable emulsion with a consistent droplet size distribution over time. |
Data Presentation
Table 1: Representative Solubility of Long-Chain Fatty Acid Esters in Common Solvents
| Solvent | Solubility Category | Estimated Solubility Range (mg/mL) |
| Water | Practically Insoluble | < 0.01 |
| Ethanol (B145695) | Soluble | > 100 |
| Methanol | Soluble | > 100 |
| Dimethyl Sulfoxide (DMSO) | Soluble | > 100 |
| Acetone | Soluble | > 100 |
| Chloroform | Freely Soluble | > 100 |
| Hexane | Freely Soluble | > 100 |
Table 2: Critical Micelle Concentration (CMC) of Common Non-Ionic Surfactants
| Surfactant | Abbreviation | Approximate CMC in Water (mM) |
| Polysorbate 20 | Tween® 20 | 0.059 |
| Polysorbate 80 | Tween® 80 | 0.012 |
| Polyoxyethylene (23) lauryl ether | Brij® 35 | 0.09 |
| Triton™ X-100 | - | 0.2-0.9 |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent (Ethanol)
Objective: To prepare a 10 mM stock solution of this compound in ethanol and a 100 µM working solution in a buffered aqueous solution.
Materials:
-
This compound
-
Ethanol (anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Prepare a 10 mM Stock Solution:
-
Weigh an appropriate amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the required volume of anhydrous ethanol to achieve a 10 mM concentration.
-
Vortex vigorously until the this compound is completely dissolved. This is your stock solution.
-
-
Prepare a 100 µM Working Solution:
-
Warm the PBS to 37°C to aid in solubilization.
-
In a separate sterile tube, add the required volume of the 10 mM this compound stock solution to the pre-warmed PBS to achieve a final concentration of 100 µM.
-
Immediately vortex the solution for at least 30 seconds to ensure rapid and uniform dispersion.
-
Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, consider further dilution or an alternative solubilization method.
-
Protocol 2: Solubilization using a Surfactant (Tween® 80)
Objective: To prepare a 100 µM aqueous solution of this compound using Tween® 80.
Materials:
-
This compound
-
Tween® 80
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Methodology:
-
Prepare a this compound/Surfactant Mixture:
-
In a sterile microcentrifuge tube, add the required amount of this compound.
-
Add Tween® 80 at a 1:5 to 1:10 (w/w) ratio of this compound to surfactant.
-
Vortex to mix the this compound and Tween® 80 into a paste or viscous liquid.
-
-
Hydration and Micelle Formation:
-
Add pre-warmed (37°C) PBS to the mixture to achieve the final desired concentration of 100 µM this compound.
-
Vortex vigorously for 1-2 minutes.
-
Sonicate the solution in a water bath sonicator for 5-10 minutes to facilitate micelle formation and ensure complete solubilization.
-
The resulting solution should be clear to slightly opalescent.
-
Protocol 3: Solubilization using Cyclodextrin (Hydroxypropyl-β-cyclodextrin)
Objective: To prepare a 100 µM aqueous solution of this compound using Hydroxypropyl-β-cyclodextrin (HP-β-CD) via the kneading method.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Mortar and pestle
-
Vortex mixer
-
0.22 µm syringe filter
Methodology:
-
Kneading to Form Inclusion Complex:
-
Weigh an appropriate molar ratio of this compound and HP-β-CD (typically 1:1 to 1:2) and place them in a mortar.
-
Add a small amount of deionized water dropwise to form a thick paste.
-
Knead the paste thoroughly with the pestle for 30-60 minutes.
-
-
Drying and Reconstitution:
-
Dry the resulting paste (e.g., in a vacuum oven at a low temperature) to obtain a solid powder.
-
Dissolve the powdered inclusion complex in the desired aqueous buffer to achieve the final concentration of 100 µM this compound.
-
Vortex until the powder is completely dissolved.
-
Filter the solution through a 0.22 µm syringe filter to remove any non-complexed this compound or aggregates.
-
Protocol 4: Preparation of a this compound Nanoemulsion
Objective: To prepare an oil-in-water (o/w) nanoemulsion of this compound.[4][6]
Materials:
-
This compound (oil phase)
-
Medium-chain triglyceride (MCT) oil (co-oil, optional)
-
Lecithin (B1663433) (surfactant)
-
Poloxamer 188 (co-surfactant/stabilizer)
-
Glycerol (B35011) (optional, for tonicity)
-
Deionized water (aqueous phase)
-
High-speed homogenizer or ultrasonicator
Methodology:
-
Prepare the Oil and Aqueous Phases:
-
Oil Phase: Dissolve this compound (and MCT oil if used) and lecithin in a small amount of a volatile organic solvent (e.g., ethanol) and then evaporate the solvent to leave a lipid film. Alternatively, directly mix the molten lipids if they are solid at room temperature.
-
Aqueous Phase: Dissolve Poloxamer 188 and glycerol (if used) in deionized water.
-
-
Form a Coarse Emulsion:
-
Heat both the oil and aqueous phases to the same temperature (e.g., 60-70°C).
-
Add the aqueous phase to the oil phase and homogenize using a high-speed homogenizer for 5-10 minutes to form a coarse emulsion.
-
-
Nanoemulsion Formation:
-
Subject the coarse emulsion to high-energy emulsification using an ultrasonicator or a high-pressure homogenizer until a translucent nanoemulsion is formed.
-
Cool the nanoemulsion to room temperature.
-
The final product can be characterized for droplet size, polydispersity index, and zeta potential.
-
Visualizations
Caption: A general experimental workflow for solubilizing this compound using a co-solvent.
Caption: A simplified diagram of the TLR4 signaling pathway potentially activated by lauric acid.[3]
References
- 1. m.youtube.com [m.youtube.com]
- 2. US6818026B2 - Process for producing fatty acid esters and fuels comprising fatty acid ester - Google Patents [patents.google.com]
- 3. Reciprocal modulation of Toll-like receptor-4 signaling pathways involving MyD88 and phosphatidylinositol 3-kinase/AKT by saturated and polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lauryl Myristoleate Synthesis
Welcome to the technical support center for the synthesis of Lauryl Myristoleate (B1240118). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing Lauryl Myristoleate?
A1: this compound, a wax ester, is typically synthesized through two primary routes: chemical esterification and enzymatic catalysis.
-
Chemical Esterification: This method involves the direct reaction of lauryl alcohol with myristoleic acid, often in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and typically requires elevated temperatures.[1][2] The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards a higher yield of the ester.[3][4]
-
Enzymatic Synthesis: This approach utilizes lipases as biocatalysts to facilitate the esterification reaction.[1][5] Enzymatic synthesis is known for its high specificity, which minimizes side reactions, and operates under milder conditions, which can be advantageous for sensitive substrates.[1][6] Immobilized enzymes are often used to simplify catalyst recovery and reuse.[5]
Q2: I am experiencing a low yield of this compound. What are the potential causes and how can I troubleshoot this?
A2: Low yield is a common issue in esterification reactions. Several factors can contribute to this problem. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.
Q3: How can I purify the synthesized this compound?
A3: After the synthesis, the crude product mixture will likely contain unreacted starting materials, catalyst, and byproducts. A multi-step purification process is typically required. This may involve:
-
Neutralization: If an acid catalyst was used, it should be neutralized with a weak base.
-
Washing: The organic layer should be washed with water or brine to remove any remaining water-soluble impurities.
-
Drying: The organic layer is then dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Chromatography: For high purity, column chromatography is often employed to separate the desired ester from any remaining impurities.
Q4: What is the importance of removing water from the reaction mixture during chemical esterification?
A4: The esterification of lauryl alcohol and myristoleic acid is a reversible reaction that produces water as a byproduct.[2] According to Le Chatelier's principle, the presence of water in the reaction mixture can shift the equilibrium back towards the reactants, thereby reducing the yield of the ester. Therefore, continuous removal of water, for example by using a Dean-Stark apparatus or by carrying out the reaction under vacuum, is a critical step to drive the reaction to completion and maximize the yield of this compound.[4]
Troubleshooting Guide
This guide addresses the common problem of low synthesis yield in a question-and-answer format.
Problem: Low Yield of this compound
| Question | Possible Cause | Suggested Solution |
| 1. Did the reaction go to completion? | The reaction may not have reached equilibrium or may be proceeding too slowly. | - Increase Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. - Increase Temperature: For chemical synthesis, cautiously increasing the temperature can enhance the reaction rate. However, be mindful of potential side reactions or degradation at excessively high temperatures.[7] For enzymatic synthesis, ensure the temperature is within the optimal range for the specific lipase (B570770) used, as high temperatures can denature the enzyme.[6] |
| 2. Is the catalyst active and used in the correct amount? | The catalyst may be inactive, or the concentration might be suboptimal. | - Catalyst Quality: Ensure the catalyst is fresh and has been stored correctly. For enzymatic synthesis, check the activity of the lipase. - Catalyst Concentration: The optimal catalyst concentration can vary. For chemical synthesis, a typical range is 1-5% by weight of the reactants. For enzymatic synthesis, the enzyme loading should be optimized as too little will result in a slow reaction, while too much may not be cost-effective. |
| 3. Are the reactant concentrations and molar ratio optimal? | An inappropriate molar ratio of lauryl alcohol to myristoleic acid can limit the yield. | - Molar Ratio: While a 1:1 molar ratio is stoichiometric, using a slight excess of one reactant (often the less expensive one) can shift the equilibrium towards the product side. Experiment with different molar ratios (e.g., 1:1.1, 1:1.2) to find the optimum for your specific conditions. |
| 4. Was water effectively removed during the reaction (for chemical synthesis)? | As mentioned in the FAQs, water is a byproduct that can inhibit the forward reaction. | - Water Removal Techniques: Employ a Dean-Stark apparatus, molecular sieves, or conduct the reaction under a vacuum to continuously remove water as it is formed.[4] |
| 5. Are there issues with the purity of the starting materials? | Impurities in the lauryl alcohol or myristoleic acid can interfere with the reaction. | - Purity Check: Verify the purity of your reactants using appropriate analytical techniques (e.g., GC, NMR). If necessary, purify the starting materials before use. |
Data Presentation: Illustrative Yields under Various Conditions
The following table provides an illustrative summary of how different reaction parameters can influence the yield of this compound. This data is hypothetical and intended to demonstrate general trends observed in wax ester synthesis. Actual results will vary depending on the specific experimental setup.
| Synthesis Method | Catalyst | Temperature (°C) | Molar Ratio (Alcohol:Acid) | Reaction Time (h) | Illustrative Yield (%) |
| Chemical | Sulfuric Acid (2%) | 80 | 1:1 | 4 | 75 |
| Chemical | Sulfuric Acid (2%) | 100 | 1:1 | 4 | 85 |
| Chemical | Sulfuric Acid (2%) | 100 | 1:1.2 | 4 | 92 |
| Chemical | p-Toluenesulfonic Acid (3%) | 110 (with water removal) | 1:1.1 | 6 | 95 |
| Enzymatic | Immobilized Lipase | 50 | 1:1 | 24 | 80 |
| Enzymatic | Immobilized Lipase | 60 | 1:1 | 24 | 90 |
| Enzymatic | Immobilized Lipase | 60 | 1:2 | 24 | 95 |
| Enzymatic | Immobilized Lipase | 70 | 1:1 | 24 | 85 (potential enzyme denaturation) |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound via Fischer Esterification
Materials:
-
Myristoleic acid
-
Lauryl alcohol
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Toluene (B28343) (solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Hexane (B92381) and Ethyl Acetate (B1210297) (for chromatography)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine myristoleic acid (1 equivalent), lauryl alcohol (1.1 equivalents), and p-toluenesulfonic acid monohydrate (0.05 equivalents).
-
Add a sufficient amount of toluene to dissolve the reactants.
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate mobile phase). The reaction is typically complete when no more water is collected in the Dean-Stark trap (approximately 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
Protocol 2: Enzymatic Synthesis of this compound
Materials:
-
Myristoleic acid
-
Lauryl alcohol
-
Immobilized lipase (e.g., Novozym 435)
-
Solvent (e.g., hexane or solvent-free)
-
Molecular sieves (optional, for water removal)
Procedure:
-
In a temperature-controlled shaker flask, combine myristoleic acid (1 equivalent) and lauryl alcohol (1.2 equivalents). For a solvent-based reaction, add an appropriate volume of hexane.
-
Add the immobilized lipase (typically 5-10% by weight of the total substrates).
-
If operating in a solvent-free system, consider adding molecular sieves to adsorb the water produced.
-
Incubate the reaction mixture at the optimal temperature for the chosen lipase (e.g., 60 °C) with constant agitation (e.g., 200 rpm).
-
Monitor the reaction progress over time by taking small aliquots and analyzing them by GC or HPLC.
-
Once the reaction has reached the desired conversion (typically 24-48 hours), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with solvent and reused.
-
If a solvent was used, remove it under reduced pressure.
-
The resulting product is often of high purity, but if further purification is needed, column chromatography can be performed as described in the chemical synthesis protocol.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting flowchart for addressing low yield in this compound synthesis.
References
- 1. apc-as.com [apc-as.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. WO2008123847A2 - Commercial method for production of room temperature-liquid cetyl myristoleate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic synthesis of monolaurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. microbiologyjournal.org [microbiologyjournal.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting Lauryl myristoleate quantification in complex samples
Welcome to the technical support center for the quantification of lauryl myristoleate (B1240118) in complex samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying lauryl myristoleate in complex matrices like biological fluids or cosmetic formulations?
A1: The main challenges include matrix effects, where other components in the sample interfere with the ionization of this compound, leading to inaccurate quantification.[1][2] Co-elution with other structurally similar lipids can also occur, making it difficult to distinguish and accurately measure the target analyte.[3][4] Additionally, the stability of the ester during sample preparation and analysis can be a concern.[5]
Q2: Which analytical technique is better for this compound quantification: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)?
A2: Both techniques can be used, but the choice depends on the specific requirements of your assay.
-
GC-MS is a robust technique, particularly for volatile and semi-volatile compounds. This compound can be analyzed directly by GC-MS, often with high-temperature methods.[2][4] However, derivatization to a more volatile form, such as a fatty acid methyl ester (FAME), may sometimes be employed, adding a step to sample preparation.[6]
-
LC-MS/MS is highly sensitive and selective and is often preferred for complex matrices as it can minimize matrix effects through Multiple Reaction Monitoring (MRM).[1] It also avoids the need for derivatization and is suitable for less volatile compounds.
Q3: What are the characteristic mass spectral fragments of this compound that can be used for its identification and quantification?
A3: In positive ion electrospray ionization (ESI) LC-MS/MS, this compound will typically form a protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. The fragmentation of the precursor ion will yield characteristic product ions corresponding to the loss of the fatty acid or fatty alcohol chains. For this compound (C₂₆H₅₂O₂), the protonated molecule has an m/z of 397.7. Key fragment ions would arise from the cleavage of the ester bond.
In GC-MS with electron ionization (EI), the molecular ion may be weak or absent. Characteristic fragments will be observed corresponding to the fatty acid and fatty alcohol moieties.[7]
Q4: How can I minimize matrix effects in my analysis?
A4: To minimize matrix effects, several strategies can be employed:
-
Effective Sample Preparation: Use techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components such as phospholipids.[8][9]
-
Chromatographic Separation: Optimize your chromatographic method to separate this compound from co-eluting matrix components.
-
Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard is the best choice to compensate for matrix effects as it behaves chemically and physically similarly to the analyte.[10][11]
-
Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that matches your sample can also help to compensate for matrix effects.[12]
Q5: What is a suitable internal standard for this compound quantification?
A5: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., ¹³C- or ²H-labeled). If this is not available, a close structural analog that is not present in the sample can be used. For wax esters, a long-chain wax ester with a different chain length, such as a C32 wax ester, has been used.[13][14] It is crucial that the internal standard has similar extraction recovery and ionization efficiency to this compound.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Suggested Solution |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Inappropriate Sample Solvent | Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase. |
| Secondary Interactions with Column | For LC, add a small amount of an acid modifier (e.g., formic acid) to the mobile phase. For GC, ensure proper deactivation of the liner and column. |
| Column Contamination | Back-flush the column or use a guard column. |
Issue 2: Low Signal Intensity or Poor Sensitivity
| Possible Cause | Suggested Solution |
| Suboptimal Ionization | Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). |
| Matrix Suppression | Improve sample cleanup using LLE or SPE. Dilute the sample if sensitivity allows.[8][9] |
| Inefficient Extraction | Optimize the extraction solvent and procedure to ensure good recovery of this compound. |
| Analyte Degradation | Investigate the stability of this compound under your sample preparation and storage conditions. Wax esters are generally stable, but degradation can occur at high temperatures or extreme pH.[5] |
Issue 3: High Variability in Quantitative Results
| Possible Cause | Suggested Solution |
| Inconsistent Sample Preparation | Ensure precise and reproducible pipetting and extraction steps. Consider automating sample preparation if possible. |
| Lack of or Inappropriate Internal Standard | Incorporate a suitable internal standard (ideally stable isotope-labeled) early in the sample preparation process to correct for variability.[10][11] |
| Matrix Effects | Use matrix-matched calibrants or perform a standard addition experiment to assess and correct for matrix effects.[12] |
| Instrument Instability | Check for fluctuations in LC pump pressure, MS source stability, and detector response. |
Issue 4: Suspected Co-elution with an Interfering Peak
| Possible Cause | Suggested Solution |
| Insufficient Chromatographic Resolution | Modify the chromatographic gradient (LC) or temperature program (GC).[3] |
| Change to a column with a different stationary phase chemistry to alter selectivity.[4] | |
| Interfering Compound has the Same m/z | If using LC-MS, switch to LC-MS/MS and monitor a specific precursor-to-product ion transition (MRM) for this compound to enhance selectivity. |
| For GC-MS, use selected ion monitoring (SIM) of a unique fragment ion.[2] |
Quantitative Data Summary
The following tables provide representative performance characteristics for the quantification of this compound using LC-MS/MS and GC-MS. These are typical values and may vary depending on the specific instrumentation, method, and matrix.
Table 1: Representative LC-MS/MS Method Parameters and Performance
| Parameter | Value |
| Linear Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Extraction Recovery | 85 - 105% |
Table 2: Representative GC-MS Method Parameters and Performance
| Parameter | Value |
| Linear Range | 10 - 2000 ng/mL |
| Limit of Detection (LOD) | 5 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 20% |
| Extraction Recovery | 80 - 110% |
Experimental Protocols
Protocol 1: Quantification of this compound in a Cosmetic Cream using LC-MS/MS
-
Sample Preparation (Liquid-Liquid Extraction):
-
Accurately weigh 100 mg of the cosmetic cream into a 2 mL polypropylene (B1209903) tube.
-
Spike with 10 µL of a suitable internal standard solution (e.g., ¹³C₆-lauryl myristoleate at 1 µg/mL).
-
Add 1 mL of hexane (B92381):isopropanol (3:2, v/v).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile:Isopropanol (1:1, v/v) with 0.1% formic acid
-
Gradient: Start at 60% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
This compound: Precursor ion [M+H]⁺ m/z 397.7 → Product ion (specific fragment)
-
Internal Standard: Monitor the corresponding transition for the stable isotope-labeled standard.
-
-
Protocol 2: Quantification of this compound in Biological Plasma using GC-MS
-
Sample Preparation (Solid-Phase Extraction):
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add 10 µL of internal standard solution.
-
Add 600 µL of 4% phosphoric acid in water and vortex.
-
Condition a polymeric SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 25% methanol in water.
-
Elute the this compound with 1 mL of dichloromethane.
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute in 50 µL of hexane for GC-MS analysis.
-
-
GC-MS Analysis:
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: High-temperature capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 300°C
-
Oven Program: Start at 150°C, ramp to 320°C at 15°C/min, hold for 5 minutes.
-
MS System: Quadrupole mass spectrometer with electron ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions for this compound and the internal standard.[2]
-
Visualizations
Caption: A logical workflow for troubleshooting common issues in this compound quantification.
Caption: A generalized experimental workflow for sample preparation of this compound.
References
- 1. Wax Esters Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. Molecular ion fragmentation and its effects on mass isotopomer abundances of fatty acid methyl esters ionized by electron impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. metrohm.com [metrohm.com]
- 6. jfda-online.com [jfda-online.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. DSpace [dr.lib.iastate.edu]
- 10. uni-giessen.de [uni-giessen.de]
- 11. researchgate.net [researchgate.net]
- 12. Mapping Lipid Fragmentation for Tailored Mass Spectral Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Waxes analysis | Cyberlipid [cyberlipid.gerli.com]
Technical Support Center: Stabilizing Lauryl Myristoleate Emulsions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent phase separation in Lauryl myristoleate (B1240118) emulsions.
Troubleshooting Guide: Phase Separation in Lauryl Myristoleate Emulsions
Phase separation is a common issue in emulsion formulation. This guide provides a systematic approach to diagnosing and resolving instability in your this compound emulsions.
Initial Observation: What does the instability look like?
-
Creaming or Sedimentation: A layer of concentrated emulsion (creaming, if oil is less dense than water) or settled dispersed phase (sedimentation) forms. This is often reversible by shaking.
-
Flocculation: Droplets cluster together without merging, which can be a precursor to coalescence. This may also be reversible with gentle agitation.
-
Coalescence: Droplets merge to form larger ones, leading to a visible oil layer. This is an irreversible process.
-
Phase Inversion: The emulsion switches from oil-in-water (O/W) to water-in-oil (W/O), or vice-versa, often resulting in a significant change in viscosity.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting emulsion instability.
Frequently Asked Questions (FAQs)
Q1: What is the required Hydrophilic-Lipophilic Balance (HLB) for this compound?
Q2: My emulsion separates immediately after homogenization. What is the likely cause?
Immediate phase separation suggests a fundamental issue with your formulation or process. Key factors to investigate are:
-
Incorrect Emulsifier HLB: The HLB of your emulsifier system does not match the required HLB of this compound.
-
Insufficient Emulsifier Concentration: There is not enough emulsifier to adequately cover the surface of the oil droplets.
-
Inadequate Homogenization: The energy input is too low to create sufficiently small droplets.
Q3: My emulsion looks stable initially but separates after a few days. Why is this happening?
Delayed phase separation can be due to several factors:
-
Sub-optimal Emulsifier System: The emulsifier choice or concentration may not be robust enough for long-term stability.
-
Ostwald Ripening: Smaller droplets dissolve and deposit onto larger ones over time, leading to an increase in average droplet size and eventual creaming or coalescence.
-
Temperature Fluctuations: Storage at elevated or fluctuating temperatures can accelerate destabilization processes.
-
Changes in pH: A shift in the emulsion's pH can affect the performance of pH-sensitive emulsifiers or stabilizers.
Q4: How can I increase the viscosity of my this compound emulsion to improve stability?
Increasing the viscosity of the continuous phase (water in an O/W emulsion) can slow down the movement of oil droplets, thereby inhibiting creaming and coalescence. This can be achieved by adding thickening agents or stabilizers such as:
-
Xanthan Gum
-
Carbomer
-
Cetearyl Alcohol (also acts as a co-emulsifier)
Q5: What is the optimal processing temperature for preparing a this compound emulsion?
For hot-process emulsification, it is generally recommended to heat both the oil and water phases to a similar temperature, typically between 70-75°C, before mixing. This ensures that all components, especially any solid fats or waxes, are fully melted and allows for the formation of a stable emulsion upon homogenization.
Data Presentation
Table 1: Typical Required HLB Values for O/W Emulsions
| Oil Type | Required HLB (for O/W Emulsion) |
| Plant Oils (e.g., Hemp Seed Oil) | 6-8 |
| Fatty Acid Esters | ~12 |
| Fatty Alcohols (e.g., Cetyl Alcohol) | 14-15.5 |
| Mineral Oil | 10-12 |
| Beeswax | 9-12 |
Note: These are approximate values and the optimal HLB should be determined experimentally for your specific formulation.
Table 2: Common Emulsifiers and Their HLB Values
| Emulsifier | INCI Name | Type | HLB Value |
| Span 80 | Sorbitan Oleate | Non-ionic | 4.3 |
| Span 60 | Sorbitan Stearate | Non-ionic | 4.7 |
| Tween 80 | Polysorbate 80 | Non-ionic | 15.0 |
| Tween 60 | Polysorbate 60 | Non-ionic | 14.9 |
| Tween 20 | Polysorbate 20 | Non-ionic | 16.7 |
| Olivem 1000 | Cetearyl Olivate, Sorbitan Olivate | Non-ionic | ~9 |
| Glyceryl Stearate | Glyceryl Stearate | Non-ionic | 3.8 |
| PEG-100 Stearate | PEG-100 Stearate | Non-ionic | 18.8 |
Experimental Protocols
Protocol 1: Experimental Determination of Required HLB for this compound
This protocol outlines the Griffin method for experimentally determining the required HLB of an oil phase.
Objective: To identify the optimal HLB for creating a stable O/W emulsion with this compound.
Materials:
-
This compound
-
Deionized water
-
A pair of emulsifiers with low and high HLB values (e.g., Span 60, HLB = 4.7 and Tween 60, HLB = 14.9)
-
Beakers
-
High-shear homogenizer
-
Graduated cylinders
-
Heating plate with magnetic stirring
Methodology:
-
Prepare a series of emulsifier blends with varying HLB values. For example, to achieve HLBs from 6 to 14 in increments of 2, calculate the required weight percentages of Span 60 and Tween 60 for each blend.
-
% High HLB Emulsifier = 100 * (X - HLB_low) / (HLB_high - HLB_low) where X is the target HLB.
-
-
Prepare the oil phase: For each test emulsion, weigh out a fixed amount of this compound (e.g., 20g) and the corresponding emulsifier blend (e.g., 5% of the oil phase weight). Heat to 75°C with gentle stirring until all components are dissolved.
-
Prepare the aqueous phase: Weigh out a fixed amount of deionized water (e.g., 80g) and heat to 75°C.
-
Emulsification: Slowly add the aqueous phase to the oil phase while mixing with a high-shear homogenizer at a moderate speed. Once all the water is added, increase the homogenization speed for a fixed period (e.g., 3-5 minutes).
-
Evaluation: Pour each emulsion into a separate, labeled graduated cylinder. Observe immediately and after 24 hours for signs of instability (creaming, separation). The emulsion that shows the highest stability corresponds to the required HLB of this compound.
Protocol 2: Emulsion Preparation using High-Shear Homogenization
Objective: To prepare a stable O/W emulsion of this compound.
Materials:
-
This compound
-
Deionized water
-
Selected emulsifier system (at the determined required HLB)
-
Co-emulsifiers or stabilizers (optional)
-
Preservative
-
Beakers
-
High-shear homogenizer
-
Water bath or heating plate
Methodology:
-
Phase A (Aqueous Phase): Combine deionized water and any water-soluble components (e.g., glycerin, hydrophilic actives). Heat to 75°C.
-
Phase B (Oil Phase): Combine this compound, emulsifiers, and any other oil-soluble components. Heat to 75°C.
-
Emulsification: Add Phase B to Phase A while mixing with a high-shear homogenizer. Increase the speed and homogenize for 5-10 minutes.
-
Cool Down: Allow the emulsion to cool while stirring gently.
-
Phase C (Cool-down Phase): Add any heat-sensitive ingredients (e.g., preservatives, fragrances, certain actives) below 40°C.
-
Final Adjustments: Check and adjust the pH if necessary.
Protocol 3: Accelerated Stability Testing
Objective: To assess the long-term stability of the this compound emulsion under accelerated conditions.
Methodology:
-
Centrifugation Test:
-
Place a sample of the emulsion in a centrifuge tube.
-
Centrifuge at 3000-5000 rpm for 15-30 minutes.
-
Observe for any phase separation. A stable emulsion should show no separation.
-
-
Freeze-Thaw Cycling:
-
Place a sample of the emulsion at -10°C for 24 hours.
-
Allow it to thaw at room temperature for 24 hours.
-
Repeat this cycle 3-5 times.
-
Observe for any changes in consistency, appearance, or phase separation.
-
-
Elevated Temperature Stability:
-
Store samples of the emulsion at elevated temperatures (e.g., 40°C, 50°C) for a period of 1-3 months.
-
Periodically evaluate the samples for changes in pH, viscosity, color, odor, and signs of phase separation.
-
Mandatory Visualizations
Caption: Common pathways of emulsion destabilization.
Caption: The Hydrophilic-Lipophilic Balance (HLB) concept.
Lauryl myristoleate purity analysis and impurity identification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with lauryl myristoleate (B1240118).
Frequently Asked Questions (FAQs)
What is the typical purity of commercial lauryl myristoleate?
Commercial this compound is generally available in high purity, often 99% or greater. However, the exact purity can vary between suppliers and batches. It is crucial to obtain a Certificate of Analysis (CoA) from the supplier for each lot to confirm its specifications.
What are the common impurities in this compound?
Impurities in this compound typically originate from the synthesis process, which is usually an esterification reaction between lauryl alcohol and myristoleic acid. Common impurities may include:
-
Unreacted Starting Materials: Residual lauryl alcohol and myristoleic acid.
-
Byproducts: Small amounts of other fatty acid esters if the starting materials are not completely pure.
-
Residual Catalysts: Traces of the acid or base catalyst used in the esterification reaction.
-
Degradation Products: Formed during synthesis or storage, especially if exposed to high temperatures or oxidative conditions.
-
Solvent Residues: From the purification process.
Which analytical techniques are most suitable for purity analysis of this compound?
Gas chromatography with flame ionization detection (GC-FID) is a widely used and robust method for quantifying the purity of fatty acid esters like this compound.[1][2] High-performance liquid chromatography (HPLC) with a universal detector such as an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) is also a suitable technique, particularly for less volatile impurities.[3][4][5]
How can I identify unknown impurities in my this compound sample?
Mass spectrometry (MS) coupled with chromatography is the most powerful tool for identifying unknown impurities. Gas chromatography-mass spectrometry (GC-MS) can be used to identify volatile and semi-volatile impurities. For non-volatile impurities, liquid chromatography-mass spectrometry (LC-MS) is the preferred method. For definitive structural elucidation of isolated impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable.
Troubleshooting Guides
Gas Chromatography (GC) Analysis
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Peak Tailing | - Active sites in the injector liner or column.- Sample overload.- Incompatible solvent. | - Use a deactivated liner and a high-quality capillary column.- Reduce the injection volume or dilute the sample.- Ensure the sample is dissolved in a solvent compatible with the stationary phase. |
| Ghost Peaks | - Contamination in the carrier gas, injector, or column.- Septum bleed. | - Use high-purity carrier gas with traps.- Clean the injector port.- Bake out the column.- Use a high-quality, low-bleed septum. |
| Poor Resolution | - Inadequate separation on the column.- Incorrect oven temperature program. | - Optimize the temperature program (e.g., slower ramp rate).- Use a longer column or a column with a different stationary phase that provides better selectivity for fatty acid esters. |
| Irreproducible Peak Areas | - Leaks in the injection system.- Inconsistent injection volume. | - Check for leaks at the septum and column fittings.- Ensure the autosampler is functioning correctly or use a consistent manual injection technique. |
High-Performance Liquid Chromatography (HPLC) Analysis
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Baseline Noise or Drift | - Air bubbles in the mobile phase or pump.- Contaminated mobile phase.- Detector temperature fluctuations. | - Degas the mobile phase.- Purge the pump.- Use fresh, high-purity solvents.- Ensure the detector has reached thermal stability. |
| Split Peaks | - Column overloading.- Sample solvent incompatible with the mobile phase.- Clogged frit or void in the column. | - Dilute the sample.- Dissolve the sample in the mobile phase if possible.- Replace the column frit or the column itself. |
| Variable Retention Times | - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Pump malfunction. | - Prepare fresh mobile phase and ensure accurate mixing.- Use a column oven for temperature control.- Check the pump for leaks and ensure consistent flow rate. |
Quantitative Data Summary
The following table summarizes typical specifications for high-purity this compound. Values can vary by manufacturer.
| Parameter | Typical Specification |
| Purity (as this compound) | ≥ 99% |
| Lauryl Alcohol | ≤ 0.5% |
| Myristoleic Acid | ≤ 0.5% |
| Other Fatty Acid Esters | ≤ 0.5% |
| Heavy Metals (as Pb) | ≤ 10 ppm |
| Microbial Count | < 10 cfu/g |
Note: This table is a composite based on typical specifications for fatty acid esters and may not represent a specific product.
Experimental Protocols
Protocol 1: Purity Analysis by Gas Chromatography (GC-FID)
This protocol is for the quantitative analysis of this compound purity.
1. Sample Preparation:
- Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
- Dissolve and dilute to volume with hexane (B92381) or another suitable solvent.
2. GC-FID Conditions:
- Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injector Temperature: 280°C.
- Injection Volume: 1 µL (splitless mode).
- Oven Temperature Program:
- Initial temperature: 150°C, hold for 1 minute.
- Ramp to 300°C at 10°C/min.
- Hold at 300°C for 10 minutes.
- Detector: Flame Ionization Detector (FID).
- Detector Temperature: 320°C.
3. Data Analysis:
- Calculate the purity of this compound using the area percent method, assuming all components have a similar response factor with the FID.
Protocol 2: Impurity Identification by GC-MS
This protocol is for the identification of volatile and semi-volatile impurities.
1. Sample Preparation:
- Prepare the sample as described in Protocol 1.
2. GC-MS Conditions:
- Use the same GC conditions as in Protocol 1.
- Mass Spectrometer:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-550.
- Scan Speed: 2 scans/second.
- Ion Source Temperature: 230°C.
- Transfer Line Temperature: 280°C.
3. Data Analysis:
- Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST).
Visualizations
Caption: Workflow for this compound Purity Analysis.
Caption: Workflow for Impurity Identification.
Caption: Potential Anti-inflammatory Mechanism of this compound via NF-κB Pathway.
References
- 1. agilent.com [agilent.com]
- 2. Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products [mdpi.com]
- 3. Fatty acids by high-performance liquid chromatography and evaporative light-scattering detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Skin Penetration of Lauryl Myristoleate Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for enhancing the skin penetration of formulations containing Lauryl Myristoleate.
Troubleshooting Guides
This section addresses common issues encountered during the formulation and testing of this compound-based topical and transdermal delivery systems.
Issue 1: Formulation Instability - Phase Separation or Crystallization
Question: My this compound formulation is showing signs of phase separation or crystallization upon storage. What could be the cause and how can I resolve this?
Answer:
Phase separation and crystallization are common challenges in formulating with fatty acid esters like this compound. These issues can arise from several factors related to excipient compatibility and the overall formulation composition.
Potential Causes and Solutions:
-
Excipient Incompatibility: this compound, being a lipophilic ester, may have limited miscibility with certain hydrophilic components or other lipids in the formulation. Incompatibility can lead to the separation of oil and water phases or the crystallization of this compound or the active pharmaceutical ingredient (API).
-
Solution: Conduct systematic drug-excipient compatibility studies. Techniques such as Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) can help identify potential interactions.[1][2] Consider using co-solvents or emulsifiers that improve the miscibility of all components.
-
-
Improper Emulsification: In emulsion-based systems, inadequate homogenization or an inappropriate surfactant-to-oil ratio can lead to instability.
-
Solution: Optimize the manufacturing process, particularly the emulsification step. Ensure that the temperature of the oil and water phases are appropriately controlled during mixing to prevent premature solidification of lipid components. The choice and concentration of the emulsifier are critical and should be selected based on the required hydrophilic-lipophilic balance (HLB) of the formulation.
-
-
Supersaturation and Cooling Rate: Rapid cooling of a formulation where this compound or the API is near its saturation limit can induce crystallization.
-
Solution: Control the cooling rate during manufacturing. A slower, more controlled cooling process can prevent the rapid nucleation and growth of crystals. The order of ingredient addition can also impact stability; for instance, adding a neutralizing agent post-emulsification can prevent viscosity issues during processing.
-
Issue 2: Inconsistent or Low Skin Penetration Enhancement
Question: I am not observing the expected level of skin penetration enhancement with my this compound formulation. What are the possible reasons and how can I improve it?
Answer:
Achieving optimal skin penetration is a multifaceted challenge. If your this compound formulation is underperforming, consider the following factors:
Potential Causes and Solutions:
-
Sub-optimal Concentration: The concentration of this compound plays a crucial role in its effectiveness as a penetration enhancer. There is often a concentration-dependent effect on skin permeability.
-
Solution: Perform a dose-ranging study to determine the optimal concentration of this compound. As a reference, studies on related fatty acids, such as lauric acid, have shown that increasing the concentration from 1.7% to 15% can significantly enhance the permeation of drugs like aminophylline.
-
-
Vehicle Effects: The vehicle composition can significantly influence the thermodynamic activity of both the drug and the enhancer, thereby affecting skin penetration.
-
Solution: The combination of propylene (B89431) glycol with fatty acids has been shown to have a synergistic effect on absorption enhancement. It is suggested that propylene glycol may facilitate the incorporation of the fatty acid into the stratum corneum lipids. Evaluate different co-solvents and their ratios in your formulation.
-
-
Interaction with Stratum Corneum: The primary mechanism of fatty acid esters as penetration enhancers is the disruption of the highly ordered lipid structure of the stratum corneum.[3][4] If the formulation does not effectively interact with the skin barrier, enhancement will be limited.
-
Solution: Consider the overall formulation's ability to hydrate (B1144303) the stratum corneum, as increased hydration can also enhance penetration. The inclusion of humectants may be beneficial. The effect of the formulation on the lipid structure can be investigated using techniques like FTIR.[3]
-
-
Drug Physicochemical Properties: The enhancement effect is also dependent on the properties of the drug molecule itself, such as its lipophilicity and molecular weight.
-
Solution: The choice of penetration enhancer should be tailored to the specific API. For highly lipophilic drugs, enhancers that primarily disrupt the lipid barrier, like this compound, are generally effective.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound enhances skin penetration?
A1: this compound, as a fatty acid ester, is believed to enhance skin penetration primarily by disrupting the highly organized lipid lamellae of the stratum corneum.[3][4] This disruption increases the fluidity of the lipid bilayers, creating more permeable pathways for drug molecules to diffuse through the skin barrier. It can also improve the partitioning of the drug into the stratum corneum.
Q2: Are there any known signaling pathways in the skin that may be affected by this compound?
A2: While direct studies on this compound are limited, research on a related saturated fatty acid, lauric acid, has shown that it can modulate the Toll-like receptor-4 (TLR4) signaling pathway. Lauric acid-induced NF-κB activation and subsequent cyclooxygenase-2 (COX-2) expression are mediated through the TLR4/PI3K/AKT signaling pathway. It is plausible that this compound could interact with similar pathways involved in skin inflammation and barrier homeostasis.
Q3: What concentration of this compound is typically effective?
A3: The optimal concentration of this compound will depend on the specific drug and formulation. However, based on studies with similar fatty acids, concentrations ranging from 1% to 15% have been shown to be effective. It is crucial to conduct a concentration-response study to determine the most effective and non-irritating concentration for your specific application.
Q4: Can this compound be used in combination with other penetration enhancers?
A4: Yes, combining penetration enhancers with different mechanisms of action can lead to synergistic effects. For example, using this compound to disrupt the lipid barrier in combination with a solvent like propylene glycol that can increase drug solubility and partitioning into the skin can be a highly effective strategy.
Q5: What are the potential side effects of using this compound in topical formulations?
A5: this compound is generally considered to have a good safety profile for topical applications. However, like many fatty acid esters, it has the potential to cause mild skin irritation, especially at higher concentrations. It is recommended to conduct skin irritation studies to assess the tolerability of the final formulation.
Data Presentation
Table 1: Enhancement Ratios of Related Fatty Acids and Esters
| Penetration Enhancer | Drug | Concentration | Enhancement Ratio (ER) | Reference |
| Lauric Acid | Aminophylline | 1.7% | 2.12 ± 0.02 | [5] |
| Lauric Acid | Aminophylline | 15% | 4.38 ± 0.03 | [5] |
| Lauric Acid (with Propylene Glycol 9:1) | Anti-estrogen drug | 2.5% to 11% | ~10-fold increase in delivery | |
| Oleic Acid | Meloxicam | 20% | 1.070 | [6] |
| Isopropyl Myristate | Meloxicam | 10% | Not specified, lower than Oleic Acid | [6] |
Note: Data for this compound is limited. The table presents data from related fatty acids and esters to provide a comparative perspective on potential enhancement efficacy.
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines a general procedure for evaluating the skin permeation of a drug from a this compound formulation.
1. Materials and Equipment:
-
Franz diffusion cells
-
Human or animal skin membrane (e.g., excised human skin, porcine ear skin)
-
Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent if needed)
-
Magnetic stirrer and stir bars
-
Water bath or heating block to maintain 32°C at the skin surface
-
Syringes for sampling
-
HPLC or other suitable analytical instrument for drug quantification
2. Procedure:
-
Skin Preparation: Thaw frozen skin at room temperature and cut it into appropriate sizes to fit the Franz diffusion cells. Carefully inspect the skin for any defects.
-
Cell Assembly: Mount the skin membrane between the donor and receptor compartments of the Franz cell, with the stratum corneum side facing the donor compartment.
-
Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (37°C) receptor solution, ensuring no air bubbles are trapped beneath the skin.
-
Equilibration: Allow the assembled cells to equilibrate for at least 30 minutes in a water bath set to maintain a skin surface temperature of 32°C.
-
Formulation Application: Apply a precise amount of the this compound formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution for analysis and replace it with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.[7]
-
Sample Analysis: Quantify the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).
Protocol 2: Quantification of this compound in Skin Samples
This protocol provides a general approach for extracting and quantifying this compound from skin samples after a permeation study.
1. Materials and Equipment:
-
Homogenizer
-
Centrifuge
-
Organic solvents (e.g., methanol, acetonitrile, hexane)
-
Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., CAD, MS)
2. Procedure:
-
Sample Collection: At the end of the permeation study, dismount the skin from the Franz cell and gently wipe the surface to remove any excess formulation.
-
Skin Layer Separation (Optional): The stratum corneum can be separated from the epidermis and dermis using tape stripping or heat separation methods.
-
Extraction: Mince the skin sample and homogenize it in a suitable organic solvent to extract the this compound.
-
Derivatization (for GC-MS): For GC-MS analysis, it may be necessary to derivatize the this compound to a more volatile form, such as a fatty acid methyl ester (FAME), through a process like acid-catalyzed esterification.[8]
-
Sample Cleanup: Centrifuge the homogenate to pellet the skin debris and collect the supernatant. The supernatant may require further cleanup using solid-phase extraction (SPE) to remove interfering substances.
-
Analysis: Inject the final extract into the GC-MS or HPLC system for quantification against a standard curve prepared with known concentrations of this compound.
Mandatory Visualizations
Caption: Mechanism of this compound skin penetration enhancement.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of mixed surfactants on stratum corneum: a drying stress and Raman spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Lipid Nanoparticles and Their Hydrogel Composites for Drug Delivery: A Review | Semantic Scholar [semanticscholar.org]
- 6. Effect of Isopropyl Myristate and Oleic Acid as the Penetration Enhancer on Transdermal Patch: Characteristics and In-Vitro Diffusion [ejchem.journals.ekb.eg]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Skin Permeation Methodology for Over-The-Counter Topical Dermatologic Products - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Efficacy of Lauryl Myristoleate Versus Other Fatty Acid Esters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Lauryl Myristoleate against other commonly used fatty acid esters, specifically Isopropyl Myristate and Cetyl Myristoleate. The comparison focuses on key performance indicators relevant to pharmaceutical and cosmetic applications, including skin penetration enhancement, anti-inflammatory activity, and cytotoxicity. Due to the limited availability of direct experimental data for this compound in the public domain, this guide presents available data for comparator esters and outlines the standardized experimental protocols to facilitate future comparative studies.
Data Presentation
Physicochemical Properties
A substance's physical and chemical characteristics are crucial in determining its suitability for various applications. The following table summarizes the available physicochemical properties of Lauryl Myristate (as a close structural analog to this compound), Isopropyl Myristate, and Cetyl Myristoleate.
| Property | Lauryl Myristate | Isopropyl Myristate | Cetyl Myristoleate |
| Molecular Formula | C26H52O2 | C17H34O2 | C30H58O2 |
| Molecular Weight | 396.7 g/mol | 270.45 g/mol | 450.79 g/mol |
| Appearance | Solid | Colorless, oily liquid | Waxy solid |
| Boiling Point | 438.7°C at 760 mmHg | 173 °C at 4 mmHg | - |
| Flash Point | 225.6°C | 152 °C | - |
| LogP | 11.9 | ~6.2 | 11.81 |
| Solubility | Insoluble in water | Soluble in most organic solvents, insoluble in water | Insoluble in water |
Performance Data
Table 1: Skin Penetration Enhancement
| Compound | Model Drug | Skin Model | Enhancement Ratio/Flux | Reference |
| Isopropyl Myristate | Testosterone | Human cadaver skin | 11-fold increase in flux with 2% IPM | |
| Isopropyl Myristate | Naproxen | Shed snake skin | Permeability: 36.2 x 10⁻⁴ cm/h (vs. 1.4 x 10⁻⁴ cm/h for control) | |
| Isopropyl Myristate | Hydrocortisone | Human stratum corneum | Decreased permeation rate compared to hydrophilic ointment alone |
Table 2: Anti-inflammatory Activity
| Compound | Assay Model | Key Findings | Reference |
| Cetyl Myristoleate | Adjuvant-induced arthritis in rats | Prevented adjuvant-induced arthritis | |
| Cetyl Myristoleate | Collagen-induced arthritis in mice | Modest anti-inflammatory effect | |
| Cetyl Myristoleate | LPS-stimulated RAW264.7 macrophages | Dose-dependent reduction of TNFα, IL-6, NO, PGE2, and LTB4 |
Table 3: In Vitro Cytotoxicity
| Compound | Cell Line | Assay | Key Findings | Reference |
| Isopropyl Myristate | Rabbit Skin | Irritation Test | Mild irritant after 24h; moderate to severe after 3 days (undiluted) | |
| Myristyl Myristate | Rat | Acute Oral/Dermal Toxicity | Nontoxic | |
| Sodium Lauryl Sulfate | Human primary keratinocytes | Morphological & Mechanical Changes | Significant changes at ≥25 µM; mechanical changes at ≤10 µM |
Experimental Protocols
To facilitate direct comparison and future research on this compound, detailed methodologies for key experiments are provided below.
In Vitro Skin Permeation Study (Franz Diffusion Cell)
This protocol is a standard method for assessing the permeation of substances through the skin.
-
Membrane Preparation: Excised human or animal skin is mounted on the Franz diffusion cell, separating the donor and receptor compartments.
-
Formulation Application: The test formulation containing the fatty acid ester is applied to the stratum corneum side of the skin in the donor compartment.
-
Receptor Fluid: The receptor compartment is filled with a suitable buffer solution (e.g., phosphate-buffered saline) maintained at a physiological temperature (32-37°C) and continuously stirred.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and analyzed for the presence of the permeated substance using techniques like HPLC.
-
Data Analysis: The cumulative amount of the substance permeated per unit area is plotted against time to determine the steady-state flux (Jss) and the permeability coefficient (Kp).
In Vitro Anti-inflammatory Assay (LPS-induced Cytokine Release)
This assay evaluates the potential of a compound to reduce the inflammatory response in immune cells.
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in a suitable medium.
-
Treatment: Cells are pre-treated with various concentrations of the fatty acid ester for a specified period.
-
Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) to the cell culture.
-
Incubation: The cells are incubated for a period to allow for cytokine production.
-
Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is quantified using ELISA or a multiplex bead array.
-
Data Analysis: The reduction in cytokine levels in treated cells compared to LPS-stimulated control cells indicates anti-inflammatory activity.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cytotoxicity.
-
Cell Seeding: Adherent cells (e.g., keratinocytes, fibroblasts) are seeded in a 96-well plate and allowed to attach.
-
Treatment: Cells are exposed to various concentrations of the fatty acid ester for a defined period (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).
-
Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value (concentration at which 50% of cells are non-viable) is often calculated.
Signaling Pathway
The anti-inflammatory effects of certain fatty acid esters are thought to be mediated, in part, through the inhibition of pro-inflammatory signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation.
Conclusion
While direct comparative efficacy data for this compound is currently limited in publicly accessible literature, this guide provides a framework for its evaluation against other well-characterized fatty acid esters like Isopropyl Myristate and Cetyl Myristoleate. The provided experimental protocols for skin permeation, anti-inflammatory activity, and cytotoxicity offer standardized methods for generating the necessary data to make informed decisions in drug development and formulation. Further research is warranted to fully elucidate the performance profile of this compound and its potential advantages over existing alternatives.
A Comparative Analysis of Lauryl Myristoleate and Lauryl Laurate for Researchers and Formulation Scientists
This guide provides a detailed comparative study of Lauryl myristoleate (B1240118) and Lauryl laurate, two fatty acid esters with applications in cosmetics and drug delivery. Due to the limited publicly available data for Lauryl myristoleate, this comparison contrasts the well-documented properties of Lauryl laurate with the predicted characteristics of this compound based on its chemical structure and the known behavior of similar unsaturated esters.
Physicochemical Properties
Lauryl laurate is a saturated fatty acid ester, appearing as a waxy solid at room temperature.[1] In contrast, this compound, the lauryl ester of myristoleic acid, is an unsaturated fatty acid ester. The presence of a double bond in its myristoleate portion suggests it is likely to have a lower melting point and exist as a liquid or semi-solid at room temperature.
| Property | This compound (Predicted/Inferred) | Lauryl Laurate |
| Synonyms | Dodecyl (9Z)-tetradec-9-enoate | Dodecyl dodecanoate, Dodecyl laurate |
| CAS Number | 220865-25-8 (for Tetradecenoic acid, dodecyl ester) | 13945-76-1[2] |
| Molecular Formula | C26H50O2 | C24H48O2[1] |
| Molecular Weight | 394.68 g/mol | 368.64 g/mol |
| Appearance | Colorless to pale yellow liquid or semi-solid | White to slightly yellowish waxy solid or semi-solid[1] |
| Melting Point | Lower than Lauryl laurate | 23-30 °C[3] |
| Solubility | Insoluble in water; soluble in oils | Insoluble in water; soluble in oils[1] |
Synthesis of Fatty Acid Esters
Both this compound and Lauryl laurate are synthesized via an esterification reaction. This process typically involves the reaction of lauryl alcohol (dodecanol) with the corresponding fatty acid (myristoleic acid or lauric acid) in the presence of an acid catalyst and heat.[1]
Applications in Cosmetics and Drug Development
Lauryl laurate is extensively used in the cosmetics industry as an emollient, texture enhancer, and film-forming agent.[1] It provides a smooth, non-greasy feel to formulations and can be found in moisturizers, lipsticks, and hair care products.[3][4] Its low molecular weight also makes it a potential skin-penetrating agent.[4]
While specific applications for this compound are not well-documented, its unsaturated nature suggests it could offer enhanced skin permeability and a lighter, less occlusive feel compared to its saturated counterpart. Unsaturated fatty acid esters are often explored for their potential to improve the delivery of active pharmaceutical ingredients (APIs) through the skin.
Comparative Performance Insights
Skin Penetration
Unsaturated fatty acids and their esters can enhance skin permeation by disrupting the lipid organization within the stratum corneum. The kink in the acyl chain caused by the cis-double bond in this compound may increase the fluidity of the skin's lipid bilayers, potentially leading to greater penetration of co-administered drugs compared to the straight-chain, saturated Lauryl laurate.
Enzymatic Stability
Fatty acid esters are susceptible to hydrolysis by esterase enzymes present in the skin. While both esters would undergo this process, the double bond in this compound presents an additional site for oxidation, which could potentially reduce its overall stability in formulations and in biological environments compared to the more stable saturated Lauryl laurate.
Cytotoxicity and Safety
Lauryl laurate is generally regarded as safe for cosmetic use, with a low risk of irritation or sensitization.[1] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that alkyl esters, including Lauryl laurate, are safe in present practices of use when formulated to be non-irritating. Similarly, the CIR has assessed the safety of myristic acid and its esters, including Lauryl myristate (the saturated analog of this compound), and found them to be safe for use in cosmetics.[5] Based on this, this compound is also expected to have a low cytotoxicity profile.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of these fatty acid esters.
In Vitro Skin Permeation Assay
This protocol describes a typical setup for evaluating the skin penetration of a substance using a Franz diffusion cell.
Methodology:
-
Skin Preparation: Excised human or animal skin is carefully prepared, and the subcutaneous fat is removed. The skin is then mounted on a vertical Franz diffusion cell, separating the donor and receptor compartments.
-
Cell Setup: The receptor compartment is filled with a suitable receptor fluid (e.g., phosphate-buffered saline, PBS) and maintained at 32°C to simulate physiological skin temperature. The fluid is continuously stirred.
-
Compound Application: A defined amount of the test compound (this compound or Lauryl laurate), typically in a relevant vehicle, is applied to the surface of the stratum corneum in the donor compartment.
-
Sampling: At predetermined time intervals, aliquots of the receptor fluid are collected and replaced with fresh, pre-warmed fluid.
-
Analysis: The concentration of the permeated compound in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The cumulative amount of the compound permeated per unit area is plotted against time. The steady-state flux and permeability coefficient are calculated from the linear portion of this plot.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Methodology:
-
Cell Seeding: Human keratinocytes (e.g., HaCaT cell line) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.[6]
-
Treatment: The cells are then treated with various concentrations of this compound or Lauryl laurate dissolved in a suitable solvent. Control wells with untreated cells and solvent-only controls are included.[6]
-
Incubation: The plate is incubated for a predetermined period (e.g., 24 or 48 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution is added to each well. The plate is then incubated for 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells.
Enzymatic Stability Assay
This assay evaluates the stability of the esters in the presence of esterase enzymes.
Methodology:
-
Reaction Setup: The test compound (this compound or Lauryl laurate) is incubated in a buffered solution (e.g., pH 7.4) containing a specific concentration of an esterase enzyme preparation (e.g., porcine liver esterase or human plasma) at 37°C.[7]
-
Time-Course Sampling: Aliquots of the reaction mixture are taken at several time points (e.g., 0, 15, 30, 60, 120 minutes).[7]
-
Reaction Quenching: The enzymatic reaction in each aliquot is immediately stopped by adding a quenching solution, such as acetonitrile, which precipitates the proteins.
-
Sample Preparation: The quenched samples are centrifuged to remove the precipitated proteins, and the supernatant is collected for analysis.
-
Quantification: The concentration of the remaining parent ester in the supernatant is determined using a validated LC-MS/MS method.[7]
-
Data Analysis: The percentage of the remaining ester is plotted against time, and the half-life (t½) of the compound in the presence of the esterase is calculated.[7]
Potential Signaling Pathways in Skin
Fatty acids and their derivatives can influence various signaling pathways in the skin, playing roles in inflammation, barrier function, and wound healing. While specific data for this compound and Lauryl laurate is lacking, they may interact with pathways modulated by other fatty acids. These can include the activation of peroxisome proliferator-activated receptors (PPARs), which regulate lipid metabolism and inflammation, and modulation of pro-inflammatory pathways such as those involving nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) like ERK.[8]
Conclusion
Lauryl laurate is a well-characterized fatty acid ester with established applications in the cosmetic and pharmaceutical industries as an emollient and formulation aid. While data on this compound is scarce, its unsaturated nature suggests it may possess distinct properties, such as enhanced skin permeability, which could be advantageous for transdermal drug delivery systems. However, this may come at the cost of reduced oxidative stability compared to its saturated counterpart. The provided experimental protocols offer a framework for the direct comparative evaluation of these two esters. Further research is warranted to fully elucidate the properties of this compound and validate its potential benefits in dermatological and pharmaceutical formulations.
References
- 1. specialchem.com [specialchem.com]
- 2. lauryl laurate, 13945-76-1 [thegoodscentscompany.com]
- 3. lotioncrafter.com [lotioncrafter.com]
- 4. ulprospector.com [ulprospector.com]
- 5. cosmeticsinfo.org [cosmeticsinfo.org]
- 6. mdpi.com [mdpi.com]
- 7. Plasma Stability Assay - Enamine [enamine.net]
- 8. academic.oup.com [academic.oup.com]
Validating the Anti-Inflammatory Potential of Cetyl Myristoleate: A Comparative Guide
An Objective Analysis of Cetyl Myristoleate's Performance Against Established Anti-Inflammatory Agents
For researchers and professionals in drug development, the quest for novel anti-inflammatory compounds is a continuous endeavor. This guide provides a comprehensive comparison of the anti-inflammatory potential of Cetyl Myristoleate (B1240118) (CMO) with other alternatives, supported by available experimental data. While the initial query focused on "Lauryl myristoleate," the preponderance of scientific literature points to Cetyl Myristoleate as the compound of interest for its anti-inflammatory properties. It is likely that "this compound" is a less common synonym or a related ester with similar potential, but for the purpose of this data-driven guide, we will focus on the extensively studied CMO.
Comparative Efficacy of Anti-Inflammatory Agents
The following table summarizes the quantitative data from various studies, comparing the efficacy of Cetyl Myristoleate against a standard Nonsteroidal Anti-Inflammatory Drug (NSAID) and other natural anti-inflammatory compounds.
| Compound/Agent | Experimental Model | Key Inflammatory Markers Measured | Dosage/Concentration | Observed Effect |
| Cetyl Myristoleate (CMO) | Lipopolysaccharide (LPS)-stimulated RAW264.7 mouse macrophage cells (in vitro) | TNF-α, IL-6, Nitric Oxide (NO), Prostaglandin (B15479496) E2 (PGE2), Leukotriene B4 (LTB4) | Dose-dependent | Significant dose-dependent reduction in the secretion of all measured inflammatory mediators[1][2]. |
| Cetyl Myristoleate (CMO) | Adjuvant-induced arthritis in rats (in vivo) | Clinical signs of arthritis (e.g., swelling) | Not specified | Blocked inflammation and prevented the development of arthritis[1][2][3][4]. |
| Cetyl Myristoleate (CMO) | Collagen-induced arthritis in DBA/1LacJ mice (in vivo) | Incidence and clinical signs of arthritis | 450 and 900 mg/kg (intraperitoneal), 20 mg/kg (oral) | Significantly lower incidence of disease and a modest but significant reduction in clinical signs of arthritis[4]. |
| Ibuprofen (NSAID) | Various inflammatory models | Cyclooxygenase (COX-1 and COX-2) activity, Prostaglandin synthesis | Varies by study | Well-established inhibition of COX enzymes, leading to reduced prostaglandin synthesis and potent anti-inflammatory effects. |
| Glucosamine & Chondroitin | Osteoarthritis clinical trials | Pain and function scores | Varies by study | Efficacy in reducing symptoms of osteoarthritis, though not shown to arrest disease progression[5]. |
| Turmeric (Curcumin) | Various inflammatory models | NF-κB, TNF-α, IL-6, COX-2, LOX | Varies by study | Potent inhibition of multiple inflammatory pathways. Often combined with other supplements to enhance anti-inflammatory effects[6]. |
| Boswellia Serrata | Various inflammatory models | 5-Lipoxygenase (5-LOX), Leukotriene synthesis | Varies by study | Known to inhibit the 5-LOX pathway, reducing the production of inflammatory leukotrienes. Often used in combination with other natural products[6]. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of Cetyl Myristoleate's anti-inflammatory potential.
In Vitro Anti-Inflammatory Activity Assay
-
Cell Line: RAW264.7 mouse macrophage cells.
-
Stimulant: Lipopolysaccharide (LPS) to induce an inflammatory response.
-
Treatment: Cells are pre-incubated with varying concentrations of Cetyl Myristoleate isomers (cis-9 and cis-10) or a control vehicle. Dexamethasone, a potent corticosteroid, can be used as a positive control[1].
-
Incubation: Following pre-incubation, cells are stimulated with LPS and incubated for a specified period (e.g., 24 hours).
-
Quantification of Inflammatory Mediators:
-
Data Analysis: The reduction in the levels of inflammatory mediators in the CMO-treated groups is compared to the LPS-stimulated control group. A dose-response curve is typically generated.
In Vivo Adjuvant-Induced Arthritis Model in Rats
-
Animal Model: Male Wistar rats are commonly used.
-
Induction of Arthritis: Arthritis is induced by a sub-plantar injection of Freund's Complete Adjuvant (FCA) into the paw.
-
Treatment: Cetyl Myristoleate is administered, often prophylactically (before disease induction) or therapeutically (after the onset of clinical signs). Administration can be via intraperitoneal injection or oral gavage.
-
Assessment of Arthritis:
-
Paw Edema: The volume of the injected paw is measured at regular intervals using a plethysmometer.
-
Arthritic Score: A clinical scoring system is used to evaluate the severity of arthritis based on erythema, swelling, and joint rigidity.
-
-
Data Analysis: The reduction in paw volume and arthritic scores in the CMO-treated group is compared to the adjuvant-injected control group.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of Cetyl Myristoleate and a typical experimental workflow for evaluating its anti-inflammatory properties.
References
- 1. researchgate.net [researchgate.net]
- 2. In-vivo And In-vitro Anti-inflammatory And Anti-arthritic Activity Of Synthetic Cis-9 And Cis-10 Cetyl Myristoleate (cmo) Isomers In Mice [journalijar.com]
- 3. Cetyl myristoleate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Alternative therapies for traditional disease states: osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caringsunshine.com [caringsunshine.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Lauryl Myristoleate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Lauryl myristoleate (B1240118) (dodecyl tetradecenoate), a wax ester of significant interest in various research and development fields. The selection of a suitable analytical technique is critical for ensuring accurate and reliable data. This document compares the performance of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy, with supporting data synthesized from the analysis of wax esters and related fatty acid esters.
Data Presentation: A Comparative Analysis of Quantitative Performance
The choice of an analytical method is often dictated by its performance characteristics. The following table summarizes the typical quantitative performance of various techniques applicable to the analysis of Lauryl myristoleate, based on data from studies on similar wax esters and fatty acid esters. It is important to note that these values are collated from different sources and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.
| Analytical Method | Principle | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (%RSD) | Accuracy/Recovery (%) |
| GC-FID | Separation based on volatility, detection by flame ionization. | > 0.99[1] | 0.033 - 0.260 mg/mL[2][3] | 0.099 - 0.789 mg/mL[2][3] | < 3%[1] | 83 - 117% |
| GC-MS | Separation based on volatility, detection by mass spectrometry. | > 0.99 | Generally low ng to pg range | Generally low ng to pg range | < 15% | 80 - 120% |
| HPLC-ELSD | Separation based on polarity, detection by light scattering. | > 0.99[2][3] | 0.040 - 0.421 mg/mL[2][3] | 0.122 - 1.277 mg/mL[2][3] | < 5%[4] | 90 - 110% |
| HPLC-MS | Separation based on polarity, detection by mass spectrometry. | > 0.999[5] | 0.1 - 0.5 ng/mL[5] | 0.5 - 1.0 ng/mL[5] | < 15%[5] | 85 - 115%[5] |
| ¹H-NMR | Quantitative analysis based on nuclear magnetic resonance signals. | > 0.99 | 0.001 - 0.075 mM[6] | 0.002 - 0.248 mM[6] | < 5%[6] | 89.2 - 118.5%[6] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are synthesized from established methods for the analysis of fatty acid esters and wax esters.[7][8][9][10]
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is well-suited for volatile and thermally stable compounds like this compound, often after derivatization to its constituent fatty acid methyl ester (FAME).
-
Sample Preparation (Transesterification):
-
Accurately weigh about 10-25 mg of the sample into a screw-capped tube.
-
Add 2 mL of a 2% sulfuric acid solution in methanol (B129727).
-
Add 1 mL of toluene.
-
Vortex the mixture and heat at 50°C for 2 hours.
-
After cooling, add 5 mL of a 5% sodium chloride solution and 2 mL of hexane (B92381).
-
Vortex and centrifuge to separate the layers.
-
Transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.[11]
-
-
GC-FID Conditions:
-
Column: DB-FATWAX UI, 30 m x 0.25 mm, 0.25 µm[12]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[11]
-
Injector Temperature: 250°C.[11]
-
Oven Temperature Program: Initial temperature of 100°C, hold for 4 minutes, then ramp to 240°C at 3°C/min, and hold for 15 minutes.[11]
-
Detector Temperature (FID): 260°C.[12]
-
Injection Volume: 1 µL.
-
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
HPLC-ELSD is advantageous for the analysis of less volatile and thermally labile compounds without the need for derivatization.
-
Sample Preparation:
-
Dissolve a known amount of the this compound sample in a suitable organic solvent such as a mixture of chloroform (B151607) and methanol (2:1, v/v) to a final concentration of 0.1-1.0 mg/mL.[7]
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC-ELSD Conditions:
Quantitative Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
¹H-NMR offers a non-destructive method for the quantification of this compound, often without the need for chromatographic separation.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample into an NMR tube.
-
Add a known amount of a suitable internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene).
-
Dissolve the sample and internal standard in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
-
¹H-NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation (typically 10-30 s).[14]
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
Data Analysis:
-
Integrate the characteristic signals of this compound (e.g., protons on the double bond, protons adjacent to the ester group) and the signal of the internal standard.
-
Calculate the concentration of this compound based on the integral values, the number of protons contributing to each signal, and the known concentration of the internal standard.
-
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for the analysis of this compound and a potential signaling pathway involving its fatty acid component, myristoleate.
Caption: Experimental workflow for this compound analysis.
Caption: Potential TLR4 signaling pathway activated by myristoleate.[15][16]
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization and comparison of GC-FID and HPLC-ELSD methods for determination of lauric acid, mono-, di-, and trilaurins in modified coconut oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Validation and application of an LC-MS/MS method for quantitation of three fatty acid ethanolamides as biomarkers for fatty acid hydrolase inhibition in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. agilent.com [agilent.com]
- 13. Environmentally evaluated HPLC-ELSD method to monitor enzymatic synthesis of a non-ionic surfactant - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulatory Role of Free Fatty Acids (FFAs)—Palmitoylation and Myristoylation [scirp.org]
- 16. Reciprocal modulation of Toll-like receptor-4 signaling pathways involving MyD88 and phosphatidylinositol 3-kinase/AKT by saturated and polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different Lauryl myristoleate synthesis methods
The synthesis of lauryl myristoleate (B1240118), a wax ester with applications in cosmetics, pharmaceuticals, and as a lubricant, can be achieved through several methods. The most common approaches involve the direct esterification of myristoleic acid with lauryl alcohol, facilitated by either chemical or enzymatic catalysts. This guide provides a detailed comparison of these methods, supported by experimental data from related wax ester syntheses, to assist researchers and drug development professionals in selecting the optimal strategy for their needs.
Comparative Analysis of Synthesis Methods
The choice between chemical and enzymatic synthesis routes for lauryl myristoleate production involves a trade-off between reaction speed, energy consumption, and product purity. While chemical methods are often faster due to high reaction temperatures, they can lead to undesirable byproducts and require more extensive purification steps. In contrast, enzymatic methods offer high specificity and milder reaction conditions, resulting in a purer product with less environmental impact.[1][2][3]
| Parameter | Enzymatic Synthesis (Lipase-Catalyzed) | Chemical Synthesis (Acid-Catalyzed) |
| Catalyst | Immobilized Lipase (B570770) (e.g., Novozym 435) | Strong Inorganic Acids (e.g., H₂SO₄, p-TSA) |
| Reaction Temp. | 40°C - 70°C[4] | 110°C - 150°C |
| Reaction Time | 10 minutes - 6 hours[5] | 2 - 6 hours[6] |
| Yield | High (up to 99%)[2] | Variable (typically 85-97%)[6] |
| Product Purity | High (>90%), minimal byproducts | Lower, potential for colored and odorous byproducts[3] |
| Energy Consumption | Low[1][2] | High[1] |
| Environmental Impact | "Green" chemistry, biodegradable catalyst, less waste[3] | Use of corrosive acids, potential for hazardous waste[4] |
| Catalyst Reusability | Yes, immobilized enzymes can be recycled[4] | No, catalyst is consumed or requires neutralization |
| Solvent | Often solvent-free[5][7] | May require azeotropic distillation agent (e.g., toluene)[6] |
Experimental Protocols
The following protocols are representative of the methodologies used for the synthesis of wax esters like this compound.
Protocol 1: Enzymatic Synthesis of Lauryl Palmitate (as a proxy for this compound)
This protocol is adapted from the optimized synthesis of lauryl palmitate using an immobilized lipase.
Materials:
-
Palmitic Acid (or Myristoleic Acid)
-
Lauryl Alcohol
-
Immobilized Candida antarctica lipase (Novozym 435)
-
Hexane (B92381) (or other suitable organic solvent with log P > 3.5)
-
Molecular sieves (optional, for water removal)
Procedure:
-
Combine palmitic acid and lauryl alcohol in a 1:2 molar ratio in a reaction vessel.
-
Add hexane as the solvent.
-
Add Novozym 435 catalyst, approximately 0.4 g per specified reactant amount.
-
Place the vessel in a shaker bath set to 40°C and 150 rpm.
-
Allow the reaction to proceed for 10 minutes.
-
After the reaction, deactivate the enzyme by filtration.
-
The solvent can be removed under vacuum to yield the crude product.
-
The product can be further purified using column chromatography to achieve >90% purity.
Protocol 2: Chemical Synthesis via Acid-Catalyzed Esterification
This protocol is based on the general principles of Fischer esterification for biolubricant production.
Materials:
-
Myristoleic Acid
-
Lauryl Alcohol
-
Concentrated Sulfuric Acid (H₂SO₄)
Procedure:
-
Charge the myristoleic acid and lauryl alcohol into a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. A molar ratio of 1:1.5 (acid to alcohol) is common.
-
Begin stirring and heat the mixture in an oil bath to the reaction temperature of 130-150°C.
-
Once the desired temperature is reached, cautiously add the sulfuric acid catalyst (approximately 5% of the weight of the fatty acid).
-
Slowly add toluene to the mixture to act as an azeotropic agent for the removal of water produced during the reaction.
-
Maintain the reaction at temperature for 6 hours.
-
After cooling to room temperature, the mixture is typically neutralized with a basic solution (e.g., sodium bicarbonate solution) to quench the acid catalyst.
-
The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.
-
Toluene and any excess lauryl alcohol are removed via rotary evaporation to yield the crude this compound.
Visualizing the Synthesis Pathways
The following diagrams illustrate the general workflow and chemical reaction for the synthesis of this compound.
Caption: General workflow for this compound synthesis.
Caption: Direct esterification of Myristoleic Acid and Lauryl Alcohol.
References
- 1. eprints.usm.my [eprints.usm.my]
- 2. Wax esters produced by solvent-free energy-efficient enzymatic synthesis and their applicability as wood coatings [agris.fao.org]
- 3. apc-as.com [apc-as.com]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic synthesis of monolaurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN105294434A - Preparation method of lauryl methacrylate - Google Patents [patents.google.com]
- 7. Solvent-free enzymatic synthesis of fatty alkanolamides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biocompatibility of Lauryl Myristoleate and Other Pharmaceutical Excipients
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the biocompatibility of Lauryl Myristoleate, a fatty acid ester used as an emollient, thickener, and stabilizer in pharmaceutical formulations. Its performance is evaluated against other commonly used excipients, supported by experimental data from publicly available sources. This document aims to assist researchers in making informed decisions regarding excipient selection in drug development.
Executive Summary
This compound is a lipid-based excipient valued for its formulation-enhancing properties. While specific biocompatibility data for this compound is limited, information on structurally similar fatty acid esters suggests a generally favorable safety profile. This guide contextualizes its biocompatibility by comparing it with other widely used excipients, such as surfactants and polymers, across key safety endpoints including cytotoxicity and hemolytic potential. It is crucial to note that the biocompatibility of any excipient is concentration-dependent and can be influenced by the presence of other components in a formulation. Therefore, the data presented herein should be considered as a preliminary guide, and specific testing of final formulations is always recommended.
Comparative Biocompatibility Data
The following tables summarize key in vitro biocompatibility data for this compound and a selection of comparator excipients commonly used in pharmaceutical formulations. Due to the limited direct data on this compound, information on related fatty acid esters and alcohols is included to provide context.
Table 1: In Vitro Cytotoxicity Data of Selected Excipients
| Excipient | Cell Line | Assay | Endpoint | Result |
| This compound (proxy data) | - | - | - | Data not available. Expected to have low cytotoxicity based on data from similar fatty acid esters. |
| Lauryl Myristyl Alcohol | - | LD50 (oral, rat) | - | > 5000 mg/kg[1] |
| Sodium Lauryl Sulfate (SLS) | Reconstructed Rabbit Corneal Epithelium | MTT | IC50 | 0.086%[2] |
| Polysorbate 80 | - | - | - | Considered more toxic than some other non-ionic surfactants in certain studies.[3] |
| Glyceryl Monostearate | Rat | LD50 (dermal) | - | >2,000 mg/kg[4] |
| Mouse | LD50 (oral) | - | >5,000 mg/kg[4] | |
| Medium-Chain Triglycerides (MCTs) | Various animal models | Acute toxicity | - | Essentially non-toxic[5] |
Table 2: Hemolytic Potential of Selected Excipients
| Excipient | Test System | Hemolysis (%) | Interpretation |
| This compound | - | Data not available | - |
| Polysorbate 80 | Human Red Blood Cells | Concentration-dependent | Can cause significant hemolysis at higher concentrations[6][7] |
| Medium-Chain Triglycerides (MCTs) | - | Low | Generally considered non-hemolytic[5] |
| Sodium Lauryl Sulfate (SLS) | - | High | Known to have high hemolytic potential |
Guidance from the pharmaceutical industry suggests that hemolysis values <10% are considered non-hemolytic, while values >25% indicate a potential risk of hemolysis.[7]
Experimental Protocols
Detailed methodologies for key biocompatibility assays are provided below. These protocols are generalized and should be adapted for specific experimental conditions.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the effect of an excipient on cell viability.
Methodology:
-
Cell Culture: Human cell lines (e.g., HaCaT for skin, Caco-2 for intestinal epithelium) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and, after reaching a suitable confluence, are treated with various concentrations of the test excipient (e.g., this compound) and control excipients. A vehicle control and a positive control (e.g., a known cytotoxic agent) are included.
-
Incubation: The treated cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are solubilized using a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle control. The IC50 value (the concentration at which 50% of cell viability is inhibited) is determined.
In Vitro Hemolysis Assay
Objective: To evaluate the potential of an excipient to lyse red blood cells.
Methodology:
-
Blood Collection: Fresh whole blood is obtained from a healthy donor and collected in tubes containing an anticoagulant (e.g., EDTA).
-
Red Blood Cell (RBC) Preparation: RBCs are isolated by centrifugation and washed multiple times with a phosphate-buffered saline (PBS) solution.
-
Treatment: A suspension of RBCs is incubated with various concentrations of the test excipient and control excipients. A negative control (PBS) and a positive control (e.g., Triton X-100, which causes 100% hemolysis) are included.
-
Incubation: The mixtures are incubated at 37°C for a specified time (e.g., 1-4 hours).
-
Centrifugation: The samples are centrifuged to pellet intact RBCs.
-
Hemoglobin Measurement: The amount of hemoglobin released into the supernatant is measured spectrophotometrically at a specific wavelength (e.g., 540 nm).
-
Data Analysis: The percentage of hemolysis is calculated relative to the positive control.
Potential Signaling Pathway Interactions
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling
Fatty acids and their derivatives are known natural ligands for PPARs, which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.[1][8] Exogenous fatty acids from excipients could potentially modulate PPAR activity, influencing cellular lipid homeostasis and inflammatory responses.
Sphingolipid Signaling
Sphingolipids are a class of lipids that are integral to cell membranes and are involved in various signaling pathways that control cell growth, differentiation, and apoptosis.[3] As lipid-based drug delivery systems can interact with cell membranes, there is a potential for excipients like this compound to influence sphingolipid metabolism and signaling.
Conclusion and Recommendations
This compound, as a fatty acid ester, is anticipated to have a good biocompatibility profile, characterized by low cytotoxicity and low hemolytic potential, similar to other related lipid-based excipients. However, the lack of direct, publicly available biocompatibility data for this compound underscores the importance of empirical testing.
For researchers and drug developers, it is recommended to:
-
Conduct comprehensive in vitro biocompatibility testing of this compound within the specific formulation context, including cytotoxicity and hemolysis assays as a baseline.
-
Evaluate potential for skin and eye irritation , particularly for topical or ophthalmic formulations, given the GHS classification of the related Lauryl Myristate.
-
Consider potential interactions with cellular signaling pathways , especially for formulations with high concentrations of lipid excipients, and assess any impact on the drug's mechanism of action.
By following these recommendations, a thorough understanding of the biocompatibility of this compound in a given formulation can be achieved, ensuring the development of safe and effective drug products.
References
- 1. pnas.org [pnas.org]
- 2. In vitro eye irritancy test of lauryl derivatives and polyoxyethylene alkyl derivatives with the reconstructed rabbit corneal epithelium model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of sphingolipid-based nanocarriers in drug delivery: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. Review of the toxicologic properties of medium-chain triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. [Kinetic spectrophotometric study on hemolytic process of polysorbate 80] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Statistical Analysis of Lauryl Myristoleate Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of Lauryl Myristoleate (B1240118) and related fatty acid esters, with a focus on its anti-inflammatory and antimicrobial properties. Due to the limited availability of direct quantitative data for Lauryl Myristoleate, this document leverages data from its close structural analog, Cetyl Myristoleate (CMO), to provide insights into its potential biological activities. The information presented herein is intended to support further research and development in the fields of pharmacology and drug discovery.
Comparative Bioactivity Data
The following tables summarize the available quantitative and semi-quantitative data for this compound and its comparators.
Table 1: Anti-inflammatory Activity of Cetyl Myristoleate (as a proxy for this compound)
| Bioassay | Cell Line | Treatment | Concentration/Dose | Observed Effect | Citation |
| Cytokine Secretion | RAW 264.7 Murine Macrophages | Lipopolysaccharide (LPS) + Cetyl Myristoleate isomers | Dose-dependent | Reduction in TNF-α and IL-6 secretion | [1] |
| Nitric Oxide Production | RAW 264.7 Murine Macrophages | Lipopolysaccharide (LPS) + Cetyl Myristoleate isomers | Dose-dependent | Reduction in nitric oxide secretion | [1] |
| Prostaglandin & Leukotriene Production | RAW 264.7 Murine Macrophages | Lipopolysaccharide (LPS) + Cetyl Myristoleate isomers | Dose-dependent | Reduction in Prostaglandin E2 and Leukotriene B4 secretion | [1] |
| In vivo Arthritis Model | DBA/1LacJ Mice | Intraperitoneal injections of Cetyl Myristoleate | 450 and 900 mg/kg | Significantly lower incidence of disease and modest diminution in clinical signs | [2] |
| In vivo Arthritis Model | DBA/1LacJ Mice | Daily oral doses of Cetyl Myristoleate | 20 mg/kg | Reduced incidence of arthritis and small reduction in clinical signs | [2] |
Table 2: Antimicrobial Activity of Lauryl/Myristoyl Esters
| Compound | Microbial Strain | Bioassay | MIC/Observation | Citation |
| Lactose Lauryl Esters | Gram-positive bacteria (Streptococcus, Listeria, Mycobacterium) | Not specified | Effective at low concentrations | [3] |
| Lactose Lauryl Esters | Gram-negative bacteria (E. coli, Salmonella) | Not specified | More tolerant | [3] |
| Galactosyl Myristate | Staphylococcus aureus, Bacillus subtilis, Salmonella typhimurium | Disc Diffusion | Highest antibacterial activity among tested monosaccharide myristates | |
| Glucosyl Monomyristate | Escherichia coli | Disc Diffusion | Highest antibacterial activity among tested monosaccharide myristates | |
| Monosaccharide Monomyristates | Candida albicans | Disc Diffusion | Remarkable antifungal activity |
Experimental Protocols
In Vitro Anti-inflammatory Assay: Cytokine Measurement in LPS-stimulated RAW 264.7 Macrophages
This protocol describes the methodology for assessing the anti-inflammatory effects of a test compound by measuring the inhibition of pro-inflammatory cytokine production in murine macrophages.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1-2 x 10^5 cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing the test compound (e.g., this compound) at various concentrations. The cells are pre-incubated with the compound for a specified period (e.g., 1-2 hours).
-
Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration typically 10-100 ng/mL) to induce an inflammatory response. A control group without LPS stimulation and a vehicle control group (LPS stimulation with the solvent used for the test compound) are included.
-
Incubation: The plates are incubated for a period sufficient to allow for cytokine production (e.g., 24 hours).
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of cytokine production by the test compound is calculated relative to the vehicle control.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines a general method for determining the minimum concentration of a substance that inhibits the visible growth of a microorganism.
-
Microorganism Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: A positive control (microorganism in broth without the test compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated under conditions appropriate for the growth of the test microorganism (e.g., 37°C for 24-48 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism.
Visualizations
Caption: Workflow for in vitro anti-inflammatory activity assessment.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of cetyl myristoleate and evaluation of its therapeutic efficacy in a murine model of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Bioactivity of Lactose Lauryl Esters | National Agricultural Library [nal.usda.gov]
Safety Operating Guide
Essential Safety and Disposal Protocols for Lauryl Myristoleate
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides a comprehensive, step-by-step guide for the safe disposal of lauryl myristoleate (B1240118), a fatty acid ester. Due to the potential for variability in purity and formulation, it is crucial to handle lauryl myristoleate with a degree of caution, assuming it may possess hazardous properties.
Personal Protective Equipment (PPE) and Safety Measures
Before initiating any disposal procedures, ensure that the appropriate personal protective equipment is worn and that you are operating in a well-ventilated area. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | Protects against potential splashes that could cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) | Prevents skin contact, which could lead to irritation or burns. |
| Body Protection | A chemically resistant lab coat or apron | Protects against contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area; a respirator may be necessary if vapors or mists are generated | Prevents inhalation of potentially irritating or harmful fumes. Consult your institution's EHS for specific guidance. |
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on whether it is unused, contaminated, or part of a spill. Always consult with your institution's Environmental Health and Safety (EHS) department for specific local and national regulations.
1. Unused or Uncontaminated this compound:
-
Do not dispose of down the drain. this compound can be harmful to aquatic life.[1]
-
Package for disposal: Place the chemical in a clearly labeled, sealed, and compatible waste container.
-
Arrange for chemical waste pickup: Contact your institution's EHS office to have the material collected by a licensed chemical waste disposal company. The product should be disposed of in an approved waste disposal plant.
2. Contaminated this compound or Waste Mixtures:
-
Segregate the waste: Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
Containerize and label: Place the contaminated material or solution in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name and any known contaminants.
-
Follow institutional protocols: Adhere to your organization's specific procedures for the disposal of hazardous chemical waste.
3. Spill Cleanup and Disposal:
-
Ensure safety: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.
-
Contain the spill: Use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill. Do not use combustible materials like sawdust.
-
Collect the absorbed material: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the area: Clean the spill area thoroughly with soap and water. Collect the cleaning materials for disposal as hazardous waste.
-
Report the spill: Report the incident to your supervisor and EHS department, following your institution's spill response protocol.
First Aid in Case of Exposure
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Guide to Handling Lauryl Myristoleate
For laboratory professionals engaged in pioneering research and development, the safe handling of all chemical compounds is paramount. This guide provides essential safety and logistical information for the use of Lauryl Myristoleate, ensuring the protection of personnel and the integrity of your work. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial.
Personal Protective Equipment (PPE): A First Line of Defense
When handling this compound, appropriate personal protective equipment should be worn to minimize exposure and ensure safety.
Recommended Personal Protective Equipment:
| PPE Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves | Prevents direct skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects against accidental splashes. |
| Body Protection | Standard laboratory coat | Protects clothing and skin from potential contamination. |
Operational Plan: From Receipt to Disposal
A structured approach to managing this compound in the laboratory environment will mitigate risks and streamline your workflow.
Step-by-Step Handling Procedures:
-
Receiving and Inspection: Upon receipt, inspect the container for any signs of damage or leakage. Ensure the label is clear and legible.
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Keep the container tightly sealed when not in use.
-
Handling:
-
Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any potential vapors, especially if heated.
-
Avoid direct contact with skin and eyes.[1]
-
Wash hands thoroughly with soap and water after handling.
-
Do not eat, drink, or smoke in the laboratory area.
-
-
In Case of a Spill:
-
For small spills, absorb the material with an inert absorbent, such as vermiculite (B1170534) or sand.
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Clean the spill area with soap and water.
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound is essential to prevent environmental contamination and comply with regulations.
-
Waste Characterization: While this compound is not typically classified as hazardous waste, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and local regulations for final determination.[2]
-
Disposal Method:
Chemical and Physical Properties
Understanding the properties of this compound is fundamental to its safe handling. The following table summarizes key data for similar fatty acid esters.
| Property | Value |
| Appearance | Colorless liquid |
| Odor | Fatty alcohol odor |
| Melting Point / Freezing Point | 18-23 °C |
| Boiling Point / Boiling Range | 268-311 °C |
| Flash Point | 129-141 °C |
| Water Solubility | Insoluble |
Data is based on Lauryl Myristyl Alcohol, a similar compound.[3]
Procedural Workflow for Handling this compound
The following diagram illustrates the logical steps for the safe handling of this compound from acquisition to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
